molecular formula C15H13NO4 B119894 p-Hydroxyketorolac CAS No. 111930-01-9

p-Hydroxyketorolac

Cat. No.: B119894
CAS No.: 111930-01-9
M. Wt: 271.27 g/mol
InChI Key: PIQMOWBWPFGZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Hydroxyketorolac, also referred to as 4-Hydroxyketorolac, is a key metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac . It is formed in the liver through hydroxylation and subsequent conjugation during the metabolic process of the parent drug . Pharmacokinetic studies indicate that following the administration of Ketorolac tromethamine, the plasma concentration of this compound is very low, with the area under the curve (AUC) for the metabolite being only about 1.5% to 1.9% of that for the unchanged Ketorolac . Research has characterized this compound as an inactive metabolite . This property makes it an essential compound in analytical and pharmacological research, particularly in studies focused on drug metabolism, bioavailability, and the development of analytical methods for quantifying Ketorolac and its metabolic pathway. The compound is a crucial reference standard for ensuring accurate measurement and understanding of Ketorolac's pharmacokinetic profile. This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQMOWBWPFGZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920616
Record name 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111930-01-9
Record name 4-Hydroxyketorolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYKETOROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to p-Hydroxyketorolac: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of p-Hydroxyketorolac, the primary and pharmacologically inactive human metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, outlines a plausible synthetic pathway, and details methods for its spectroscopic characterization. Furthermore, it explores its metabolic formation and provides a robust analytical protocol for its detection and quantification in biological matrices. This guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, fostering a deeper understanding of this critical metabolite in the context of Ketorolac's pharmacology and safety profile.

Chemical Identity and Physicochemical Landscape

Molecular Structure and Nomenclature

This compound, systematically named 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is the result of aromatic hydroxylation of the parent drug, Ketorolac.[1][2][3] This modification, the addition of a hydroxyl group to the para-position of the benzoyl moiety, significantly alters the molecule's properties.

  • IUPAC Name: 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[2]

  • Synonyms: 4-Hydroxyketorolac, this compound, Ketorolac 4-Hydroxy Metabolite[1][2][3]

  • CAS Number: 111930-01-9[2][3]

  • Molecular Formula: C₁₅H₁₃NO₄[2][3]

  • Molecular Weight: 271.27 g/mol [2][3]

Caption: Chemical structure of this compound.
Physicochemical Properties

The introduction of a phenolic hydroxyl group drastically increases the polarity of this compound compared to its parent compound. This has profound implications for its solubility, distribution, and elimination from the body. While experimental data is sparse, computational models provide valuable insights.

Expertise & Experience: Understanding these physicochemical parameters is crucial in drug metabolism studies. A higher polarity, indicated by a lower LogP and increased polar surface area, generally leads to reduced membrane permeability and increased renal clearance, which is consistent with this compound's role as an excretory metabolite. The pKa values are critical for predicting the ionization state of the molecule at physiological pH, which governs its solubility and interaction with biological targets. The carboxylic acid pKa suggests it will be fully ionized in the bloodstream, while the phenolic pKa indicates the hydroxyl group will remain largely protonated.

PropertyPredicted ValueRationale & Significance
cLogP 1.6[4]Indicates significantly lower lipophilicity than Ketorolac (LogP ~3.0). This favors aqueous solubility and limits distribution into fatty tissues.[5][6]
Topological Polar Surface Area (TPSA) 79.5 Ų[4]The addition of the -OH group increases the TPSA, contributing to lower cell membrane permeability and enhanced interaction with water molecules.
pKa (Acidic - Carboxylic Acid) ~3.5 - 4.5Estimated based on similar aromatic carboxylic acids. This group will be deprotonated and negatively charged at physiological pH (7.4), enhancing water solubility.[7][8][9]
pKa (Acidic - Phenol) ~9.5 - 10.5Typical for a para-substituted phenol. This group will be predominantly protonated and neutral at physiological pH.[7][8][9]
Aqueous Solubility ModerateHigher than Ketorolac due to increased polarity and ionizable groups. Described as having moderate solubility in water and higher solubility in organic solvents like methanol and DMSO.[1]

Synthesis and Purification Strategy

While this compound is primarily available as a reference standard obtained from metabolic processes, a de novo chemical synthesis is essential for obtaining larger quantities for toxicological studies or as a starting material for further derivatization. A plausible retrosynthetic approach involves the Friedel-Crafts acylation of a protected pyrrolizine carboxylic acid derivative.

Retrosynthetic Analysis

Trustworthiness: This proposed synthesis is grounded in well-established and reliable organic chemistry reactions. The choice of protecting groups is critical to prevent unwanted side reactions. A tert-butyl ester for the carboxylic acid and a methoxymethyl (MOM) ether for the phenol are selected for their stability under the planned reaction conditions and their orthogonal deprotection schemes.

retrosynthesis target This compound deprotection Final Deprotection target->deprotection <= protected_target Protected this compound deprotection->protected_target friedel_crafts Friedel-Crafts Acylation protected_target->friedel_crafts <= pyrrolizine Protected Pyrrolizine Carboxylic Acid friedel_crafts->pyrrolizine benzoyl_chloride Protected p-Hydroxybenzoyl Chloride friedel_crafts->benzoyl_chloride

Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
  • Protection of p-Hydroxybenzoic Acid:

    • Reaction: React p-hydroxybenzoic acid with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).

    • Causality: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid but can react. Protecting it as a MOM ether prevents it from reacting during the subsequent chlorination step and the Friedel-Crafts reaction.

  • Formation of the Acyl Chloride:

    • Reaction: Treat the MOM-protected p-hydroxybenzoic acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM with a catalytic amount of dimethylformamide (DMF).[10]

    • Causality: Conversion to the highly reactive acyl chloride is necessary to drive the subsequent Friedel-Crafts acylation, as the pyrrole ring system is not sufficiently activated to react with the carboxylic acid directly.

  • Synthesis of the Pyrrolizine Carboxylic Acid Core:

    • Reaction: Synthesize the 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid core structure using methods described in the literature, for example, starting from N-(2-bromoethyl) pyrrole.[11] Protect the carboxylic acid moiety, for instance, as a tert-butyl ester using tert-butanol and a strong acid catalyst.

    • Causality: The tert-butyl ester protects the carboxylic acid from reacting with the acylating agent and can be removed under acidic conditions that are orthogonal to the MOM group removal.

  • Friedel-Crafts Acylation:

    • Reaction: React the protected pyrrolizine carboxylic acid with the protected p-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in a solvent like DCM or 1,2-dichloroethane.

    • Causality: This is the key C-C bond-forming step. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich pyrrole ring, primarily at the C5 position.

  • Deprotection:

    • Reaction: Treat the resulting protected molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM.

    • Causality: TFA is effective at cleaving both the tert-butyl ester and the MOM ether in a single step, yielding the final this compound product.

  • Purification:

    • Method: The final product would be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Causality: RP-HPLC is the method of choice for purifying polar, non-volatile organic compounds, providing high resolution and yielding a product of high purity suitable for use as an analytical standard.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The predicted ¹H NMR spectrum will show characteristic signals for the pyrrolizine ring protons, including multiplets for the aliphatic protons and singlets or doublets for the aromatic protons of the pyrrole moiety. The p-substituted benzoyl group will exhibit a classic AA'BB' system of two doublets. The ¹³C NMR will be distinguished by signals for the two carbonyl carbons (acid and ketone) at the downfield end of the spectrum.[12][13][14][15]

¹H NMR (Predicted, 500 MHz, DMSO-d₆) ¹³C NMR (Predicted, 125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~12.5 (s, 1H, br)Carboxylic acid (-COOH)~175.0
~10.0 (s, 1H, br)Phenolic (-OH)~188.0
~7.7 (d, 2H, J=8.5 Hz)Aromatic (ortho to C=O)~162.0
~6.9 (d, 2H, J=8.5 Hz)Aromatic (ortho to -OH)~115.0
~7.0 (d, 1H, J=2.5 Hz)Pyrrole-H~132.0
~6.1 (d, 1H, J=2.5 Hz)Pyrrole-H~128.0
~4.2 (t, 1H, J=7.0 Hz)CH-COOH~130.0
~4.0 (m, 2H)N-CH₂~125.0
~2.5 - 2.8 (m, 2H)CH₂~118.0
~55.0
~45.0
~30.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: The FT-IR spectrum provides a fingerprint of the functional groups present. Key distinguishing features will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid, a separate O-H stretch from the phenol, and two distinct C=O stretching vibrations for the ketone and carboxylic acid.[16][17][18][19]

Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 2500O-H stretch (Carboxylic acid dimer)Strong, Very Broad
3550 - 3200O-H stretch (Phenol)Strong, Broad
~1720C=O stretch (Carboxylic acid)Strong, Sharp
~1670C=O stretch (Aryl Ketone)Strong, Sharp
1600, 1510C=C stretch (Aromatic rings)Medium-Strong
1300 - 1200C-O stretch (Acid and Phenol)Strong
Mass Spectrometry (MS)

Expertise & Experience: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M-H]⁻ should be readily observable. The fragmentation pattern is predictable based on the stability of the resulting fragments. The most likely cleavage points are adjacent to the carbonyl groups.[20][21][22][23][24]

fragmentation cluster_0 Predicted ESI-MS/MS Fragmentation parent [M-H]⁻ m/z = 270.07 frag1 Loss of CO₂ m/z = 226.08 parent->frag1 - 44 Da frag2 p-Hydroxybenzoyl cation m/z = 121.03 parent->frag2 α-cleavage frag3 Pyrrolizine fragment m/z = 148.04 parent->frag3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound.

Biological Disposition and Analysis

Metabolic Pathway

Ketorolac is metabolized in the liver primarily through two pathways: glucuronide conjugation of the parent drug and aromatic hydroxylation to form this compound.[25] This hydroxylation is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes.[26][27] The resulting this compound is considered pharmacologically inactive.[28] Subsequently, both Ketorolac and this compound can undergo Phase II conjugation with glucuronic acid before being eliminated, primarily through the urine.

metabolism ketorolac Ketorolac hydroxylation Phase I Hydroxylation (CYP450 Enzymes) ketorolac->hydroxylation conjugation1 Phase II Glucuronidation ketorolac->conjugation1 p_hydroxy This compound (Inactive) hydroxylation->p_hydroxy conjugation2 Phase II Glucuronidation p_hydroxy->conjugation2 excretion Renal Excretion (Urine) p_hydroxy->excretion k_glucuronide Ketorolac Glucuronide conjugation1->k_glucuronide phk_glucuronide This compound Glucuronide conjugation2->phk_glucuronide k_glucuronide->excretion phk_glucuronide->excretion

Caption: Metabolic fate of Ketorolac.
Pharmacokinetic Profile

Studies have shown that after oral or intramuscular administration of Ketorolac, the amount of this compound circulating in the plasma is very low.[28] The area under the curve (AUC) ratio of this compound to Ketorolac is typically less than 2%.[28] The parent drug, Ketorolac, has a plasma half-life of approximately 5 to 6 hours, and this is largely independent of the dose or route of administration.[28] The formation of this compound is a clearance mechanism, converting the lipophilic parent drug into a more polar, easily excretable, and inactive form.

Analytical Methodology: RP-HPLC

Authoritative Grounding & Self-Validation: The following protocol is a robust method for the simultaneous quantification of Ketorolac and this compound in plasma, synthesized from established HPLC methods for NSAIDs.[28][29][30][31][32] The use of an internal standard (IS), such as another NSAID like Naproxen, is crucial for ensuring accuracy and precision by correcting for variations in extraction efficiency and injection volume.

Experimental Protocol: Quantification of this compound in Human Plasma

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a pH 3.5 phosphate or ammonium acetate buffer (e.g., 60:40 v/v).[30] The exact ratio should be optimized to achieve baseline separation between this compound, Ketorolac, and the internal standard.

    • Flow Rate: 1.0 mL/min.[29][30]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 319-323 nm, which is near the absorbance maximum for the Ketorolac chromophore.[29]

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Naproxen at 10 µg/mL).

    • Vortex for 30 seconds.

    • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the HPLC system.

  • Calibration and Quantification:

    • Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., ranging from 5 to 500 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Process the standards and QCs alongside the unknown samples using the protocol above.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the nominal concentration. Use a weighted linear regression (1/x²) for analysis.

Conclusion

This compound is a pivotal molecule in understanding the complete pharmacological profile of Ketorolac. Its chemical structure, defined by the addition of a polar hydroxyl group, dictates its physicochemical properties, rendering it a water-soluble, inactive metabolite primed for excretion. While its direct synthesis presents a moderate challenge, established organic chemistry principles allow for the design of a viable synthetic route. The predictable spectroscopic characteristics of this compound facilitate its unambiguous identification. Robust and validated analytical methods, particularly RP-HPLC, are essential for its accurate quantification in pharmacokinetic and drug metabolism studies, which are critical for ensuring the safe and effective use of its parent drug, Ketorolac. This guide provides the foundational knowledge and practical methodologies required for researchers and drug development professionals to confidently work with and understand the role of this compound.

References

  • Jung D, Mroszczak EJ, Wu A, Ling TL, Sevelius H, Bynum L. Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. Pharm Res. 1989;6(1):62-65. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac. [Link]

  • GLP Pharma Standards. Ketorolac 4-Hydroxy Metabolite | CAS No- 111930-01-9. [Link]

  • Google Patents.
  • Punekar A, Gorde P, Harak S, Gosavi S. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. ScienceScholar. 2022. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • Dimov D, Zlatkov A, Kolev K, et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2020;2020(4):M1163. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac - 3.1 Computed Properties. [Link]

  • Shin K, Kim Y, Heo J, et al. Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. J Biol Chem. 2014;289(43):29883-29893. [Link]

  • Al-Shehri S, Al-Otaibi F, Al-Ghamdi K, et al. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. J Nat Sci Med. 2020;3(2):137. [Link]

  • Zhang Y, Li Y, Liu X, et al. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules. 2018;23(11):2850. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Christensen AS, Olsen L, Jørgensen FS. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. 2015;3:e1012. [Link]

  • Open Molecules. DataWarrior User Manual. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • Lee YJ, Lee SW, Kim S. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proc Natl Acad Sci U S A. 2018;115(11):2646-2651. [Link]

  • Google Patents.
  • ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Link]

  • ResearchGate. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]

  • de Cássia da Silveira E Sá R, de Oliveira PF, de Almeida GS, et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2023. [Link]

  • Wikipedia. Analgesic. [Link]

  • Barker JL, Frost JW. Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnol Bioeng. 2001;76(4):376-390. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • The University of Queensland. Towards inhibitors of hydrolytic enzymes involved in inflammation. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ChemRxiv. pKalculator: A pKa predictor for C-H bonds. [Link]

  • ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. [Link]

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Structural basis for the 4′-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. [Link]

  • Clark, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 2. [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of p-Hydroxyketorolac

This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates a strategic, multi-step synthesis. It emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. The synthesis of this compound is crucial for various research applications, including its use as a reference standard in pharmacokinetic and metabolic studies of Ketorolac.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a logical disconnection at the C5-aroyl bond. This points to a Friedel-Crafts acylation as the key bond-forming step. The precursors would be a suitable pyrrolizine carboxylic acid derivative (2) and a 4-hydroxybenzoyl equivalent (3). To prevent unwanted side reactions during the acylation, the phenolic hydroxyl group in (3) must be protected, for instance, as a methoxy ether. This leads to 4-methoxybenzoyl chloride (anisoyl chloride) as a practical acylating agent. The pyrrolizine core (2) can be constructed from simpler, acyclic precursors, drawing from established methods in pyrrole chemistry.

G p_Hydroxyketorolac This compound (1) disconnection Friedel-Crafts Disconnection p_Hydroxyketorolac->disconnection intermediates Pyrrolizine Carboxylate (2) + Protected 4-Hydroxybenzoyl Chloride (3) disconnection->intermediates precursors Acyclic Precursors (e.g., Pyrrole, Cyanoacetate derivative) intermediates->precursors Ring Construction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-step process:

  • Step 1: Synthesis of the key intermediate, ethyl 4-N-pyrrolo-2-cyanobutanoate.

  • Step 2: A modified Friedel-Crafts acylation with 4-methoxybenzoyl chloride to yield the protected precursor, p-methoxy-ketorolac.

  • Step 3: Demethylation of the methoxy group to afford the final product, this compound.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Step 1: Pyrrolizine Intermediate Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis and Demethylation Start N-(2-bromoethyl)pyrrole (BEP) + Ethyl Cyanoacetate Step1_Product Ethyl 4-N-pyrrolo-2-cyanobutanoate Start->Step1_Product Alkylation Step2_Start Ethyl 4-N-pyrrolo-2-cyanobutanoate + 4-Methoxybenzoyl Chloride Step2_Intermediate p-Methoxy-Ketorolac Ester Step2_Start->Step2_Intermediate Acylation & Cyclization Step3_Start p-Methoxy-Ketorolac Ester Final_Product This compound Step3_Start->Final_Product 1. Saponification 2. Demethylation (BBr3)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-N-pyrrolo-2-cyanobutanoate

This initial step involves the alkylation of ethyl cyanoacetate with N-(2-bromoethyl)pyrrole (BEP).[1][2] BEP itself can be synthesized from 2,5-dimethoxytetrahydrofuran and bromoethylamine hydrobromide.[1][2] The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the ethyl cyanoacetate, forming a carbanion that then acts as a nucleophile.

Protocol:

  • To a dry 2-L flask equipped with a condenser and mechanical stirrer, add N-(2-bromoethyl)pyrrole (BEP) (180 g) and ethyl cyanoacetate (936 g).

  • Agitate the solution and begin heating to a target temperature of 81-85°C.

  • Once the temperature reaches 40°C, begin the dropwise addition of a 21% (w/w) solution of sodium ethoxide in ethanol (351 g) over a period of 40 minutes.

  • Maintain the reaction temperature at 81-85°C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to 20-25°C.

  • Wash the cooled solution sequentially with 0.5 L of water and 0.5 L of saturated NaCl solution.

  • Separate the organic layer and concentrate it under reduced pressure to yield the crude product, ethyl 4-N-pyrrolo-2-cyanobutanoate. Further purification can be achieved by vacuum distillation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-(2-bromoethyl)pyrrole174.04180 g1.03
Ethyl Cyanoacetate113.12936 g8.27
Sodium Ethoxide (21% soln)68.05351 g1.08

Table 1: Reagents for the synthesis of Ethyl 4-N-pyrrolo-2-cyanobutanoate.

Step 2: Friedel-Crafts Acylation and Cyclization to p-Methoxy-Ketorolac

This key step involves a modified Friedel-Crafts acylation of the pyrrole ring, followed by an intramolecular cyclization to form the pyrrolizine core.[1][3] A crucial aspect of this reaction is the absence of a traditional Lewis acid catalyst, which could lead to undesired side reactions.[1][3] The reaction is driven at high temperatures, which also helps to expel the HCl byproduct.

Protocol:

  • Charge a suitable reactor with ethyl 4-N-pyrrolo-2-cyanobutanoate (from Step 1) and a high-boiling solvent such as xylene.

  • Add 4-methoxybenzoyl chloride (anisoyl chloride) to the mixture.

  • Heat the reaction mixture to a temperature of 145-155°C with vigorous stirring.

  • The reaction mixture is then treated with a compound of high oxidative potential, such as manganese(III) acetate, in acetic acid to promote the cyclization.

  • The reaction is maintained at this temperature until completion, as monitored by HPLC.

  • Cool the mixture and perform an aqueous workup to remove inorganic salts.

  • The crude p-methoxy-ketorolac ester can be isolated by crystallization or chromatography.

Reagent/MaterialMolar Mass ( g/mol )Notes
Ethyl 4-N-pyrrolo-2-cyanobutanoate206.25Product from Step 1
4-Methoxybenzoyl Chloride170.59Acylating Agent
Xylene106.16High-boiling solvent
Manganese(III) Acetate268.09Oxidative cyclization agent

Table 2: Key reagents for the synthesis of p-Methoxy-Ketorolac Ester.

Step 3: Saponification and Demethylation to this compound

The final step involves two transformations: saponification of the ester to the carboxylic acid and cleavage of the methyl ether to reveal the phenolic hydroxyl group.

Protocol:

  • Saponification:

    • Dissolve the p-methoxy-ketorolac ester from Step 2 in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux until the ester hydrolysis is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 4 to precipitate the p-methoxy-ketorolac acid.[3]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Demethylation:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the p-methoxy-ketorolac acid in a dry, chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 3-4 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Reagent/MaterialMolar Mass ( g/mol )Purpose
p-Methoxy-Ketorolac Ester~299.32Starting Material
Sodium Hydroxide40.00Saponification
Boron Tribromide (BBr₃)250.52Demethylation Agent
Dichloromethane (DCM)84.93Anhydrous Solvent

Table 3: Reagents for the final deprotection step.

Conclusion

The synthesis pathway detailed in this guide provides a comprehensive and scientifically grounded approach for the preparation of this compound. By adapting well-established synthetic routes for Ketorolac, this multi-step process offers a reliable method for obtaining this important metabolite, which is essential for its use as a reference standard in analytical and metabolic research. The provided protocols, with their emphasis on the rationale behind the chosen conditions, are intended to empower researchers to successfully synthesize and purify this compound in a laboratory setting.

References

  • PrepChem. (n.d.). Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2002). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. (2003). US6559319B2 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. (2006). EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxyketorolac

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of analgesic drug development, a thorough understanding of not only the parent drug but also its metabolites is paramount for a comprehensive evaluation of efficacy and safety. Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism in the body to form several metabolites, with 4-Hydroxyketorolac being a significant product of this biotransformation. This technical guide provides a detailed exploration of the core physicochemical characteristics of 4-Hydroxyketorolac.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the causality behind experimental choices and the significance of each physicochemical parameter in the broader context of pharmaceutical sciences. Where experimental data is not publicly available, this guide details the established methodologies for their determination, ensuring a self-validating framework for researchers.

Chemical Identity and Structure

4-Hydroxyketorolac is the para-hydroxylated metabolite of Ketorolac. The introduction of a hydroxyl group to the phenyl ring significantly alters the molecule's properties compared to the parent drug.

  • IUPAC Name: 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[1]

  • Molecular Formula: C₁₅H₁₃NO₄[1]

  • Molecular Weight: 271.27 g/mol [1]

  • CAS Number: 111930-01-9[1]

The chemical structure of 4-Hydroxyketorolac, with its pyrrolizine carboxylic acid core and the addition of a hydroxyl group on the benzoyl moiety, is fundamental to its physicochemical behavior. This structural modification is a direct result of Phase I metabolism of Ketorolac.

Spectroscopic Profile

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Expected Absorption Maxima (λmax): Ketorolac tromethamine exhibits a maximum absorbance at approximately 322 nm in methanol.[2] For 4-Hydroxyketorolac, a slight bathochromic (red) shift in the λmax is anticipated due to the auxochromic effect of the phenolic hydroxyl group, which extends the conjugation of the chromophore.

  • Experimental Protocol for UV-Vis Analysis:

    • Preparation of Standard Solutions: Accurately weigh and dissolve 4-Hydroxyketorolac in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to prepare a stock solution of known concentration.

    • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution from 200 to 400 nm, using the solvent as a blank.

    • Determination of λmax: Identify the wavelength of maximum absorbance.

    • Quantitative Analysis: A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) and for quantitative analysis, following Beer's Law.

Infrared (IR) Spectroscopy
  • Expected Characteristic Peaks: The IR spectrum of 4-Hydroxyketorolac is expected to show key functional group absorptions. The IR spectrum of the parent drug, Ketorolac, shows characteristic peaks for N-H stretching, C=C aromatic and aliphatic stretching, and C=O stretching.[3] For 4-Hydroxyketorolac, the following are anticipated:

    • O-H Stretch (phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C=O Stretch (ketone and carboxylic acid): Strong absorption bands around 1680-1720 cm⁻¹.

    • C-O Stretch (phenol): An absorption band in the region of 1200-1300 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Key expected signals include:

    • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the hydroxylated phenyl ring will show a distinct splitting pattern.

    • Pyrrolizine Protons: Aliphatic protons on the pyrrolizine ring will appear in the upfield region.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

    • Phenolic Proton: A singlet that is also exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment, including the carbonyl carbons of the ketone and carboxylic acid, and the carbons of the aromatic rings.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak: In a mass spectrum, 4-Hydroxyketorolac is expected to show a molecular ion peak [M+H]⁺ at m/z 272.0919 in positive ion mode and [M-H]⁻ at m/z 270.0772 in negative ion mode, corresponding to its molecular weight of 271.27.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stable aromatic rings and the functional groups. Common fragmentation pathways for ketones and carboxylic acids can be anticipated.

Physicochemical Properties

The physicochemical properties of 4-Hydroxyketorolac are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility
  • Predicted Water Solubility: The predicted water solubility of 4-Hydroxyketorolac is approximately 0.9 g/L.

  • General Solubility Profile: It is described as having moderate solubility in water and relatively high solubility in organic solvents.[1] The presence of both a polar hydroxyl group and a carboxylic acid group, along with a significant non-polar ring structure, results in this amphiphilic character.

  • Experimental Protocol for Solubility Determination (Shake-Flask Method):

    • Equilibration: Add an excess amount of 4-Hydroxyketorolac to a known volume of the solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.

    • Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of 4-Hydroxyketorolac in the clear supernatant using a validated analytical method such as HPLC-UV.

Acidity (pKa)
  • Predicted pKa: The predicted strongest acidic pKa for 4-Hydroxyketorolac is 3.68. This is attributed to the carboxylic acid group. The phenolic hydroxyl group will have a much higher pKa (typically around 9-10). The pKa of the parent drug, Ketorolac, is 3.54.[2]

  • Significance: The pKa value is crucial for predicting the extent of ionization of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

  • Experimental Protocol for pKa Determination (Potentiometric Titration):

    • Solution Preparation: Dissolve a known amount of 4-Hydroxyketorolac in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic functional group has been neutralized (the midpoint of the titration curve).

Lipophilicity (LogP)
  • Predicted LogP: The predicted octanol-water partition coefficient (LogP) for 4-Hydroxyketorolac is in the range of 1.98 to 2.44.

  • Significance: LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes, its distribution into tissues, and its potential for protein binding.

Melting Point
  • Experimental Protocol for Melting Point Determination:

    • Sample Preparation: Place a small amount of the dry, crystalline 4-Hydroxyketorolac into a capillary tube.

    • Measurement: Use a calibrated melting point apparatus to slowly heat the sample.

    • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Stability Profile

The chemical stability of a drug metabolite is a critical parameter that can influence its in vivo half-life and the design of in vitro assays.

  • General Considerations: 4-Hydroxyketorolac, containing a phenolic hydroxyl group, may be susceptible to oxidation. The carboxylic acid and ketone functionalities are generally stable under physiological conditions but can be reactive under harsh pH or temperature conditions.

  • Protocol for Preliminary Stability Assessment:

    • Solution Preparation: Prepare solutions of 4-Hydroxyketorolac in various buffers (e.g., pH 3, 7.4, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

    • Quantification: Analyze the concentration of the remaining 4-Hydroxyketorolac using a stability-indicating HPLC method that can separate the parent compound from any degradation products.

    • Data Analysis: Plot the concentration of 4-Hydroxyketorolac as a function of time to determine the degradation kinetics.

Synthesis of 4-Hydroxyketorolac

While specific, detailed synthetic procedures for 4-Hydroxyketorolac are not abundant in the public domain, a plausible synthetic route can be conceptualized based on the known synthesis of Ketorolac and standard organic chemistry transformations. A common route to Ketorolac involves the Friedel-Crafts acylation of a pyrrole derivative. A similar strategy could be employed for 4-Hydroxyketorolac, using a protected 4-hydroxybenzoyl chloride or a related activated carboxylic acid derivative.

Summary of Physicochemical Data

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Weight 271.27 g/mol Influences diffusion and transport properties.
Water Solubility Predicted: 0.9 g/LAffects dissolution, absorption, and formulation.
pKa (Strongest Acidic) Predicted: 3.68Governs ionization state, solubility, and membrane permeability.
LogP Predicted: 1.98 - 2.44Indicates lipophilicity, impacting absorption and distribution.
Melting Point Not AvailableImportant for solid-state characterization and formulation.
UV-Vis λmax Expected slight red shift from Ketorolac's 322 nmUseful for quantitative analysis.

Visualizations

G cluster_0 Physicochemical Characterization Workflow Start Start Synthesis_Purification Synthesis & Purification Start->Synthesis_Purification Structural_Elucidation Structural Elucidation (NMR, MS) Synthesis_Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Solubility_Determination Solubility Determination Purity_Assessment->Solubility_Determination pKa_Measurement pKa Measurement Purity_Assessment->pKa_Measurement LogP_Determination LogP Determination Purity_Assessment->LogP_Determination Melting_Point_Analysis Melting Point Analysis Purity_Assessment->Melting_Point_Analysis Stability_Studies Stability Studies Purity_Assessment->Stability_Studies Data_Analysis Data Analysis & Reporting Solubility_Determination->Data_Analysis pKa_Measurement->Data_Analysis LogP_Determination->Data_Analysis Melting_Point_Analysis->Data_Analysis Stability_Studies->Data_Analysis

Caption: Workflow for Physicochemical Characterization.

G cluster_1 pH-Dependent Ionization of 4-Hydroxyketorolac Low_pH Low pH (e.g., Stomach) Carboxylic Acid is Protonated (COOH) Molecule is less soluble Physiological_pH Physiological pH (~7.4) Carboxylic Acid is Deprotonated (COO⁻) Molecule is more soluble Low_pH->Physiological_pH Increase pH High_pH High pH Carboxylic Acid and Phenolic OH are Deprotonated Molecule is highly soluble Physiological_pH->High_pH Increase pH

Caption: pH-Dependent Ionization and Solubility.

Conclusion

The physicochemical properties of 4-Hydroxyketorolac, while not fully documented with experimental data in the public domain, can be reliably predicted and systematically determined using established analytical methodologies. This guide provides the theoretical framework and practical protocols necessary for researchers to fully characterize this important metabolite of Ketorolac. A comprehensive understanding of these properties is indispensable for elucidating its ADME profile and for the overall advancement of safer and more effective analgesic therapies.

References

  • PubChem. 4-Hydroxyketorolac. National Center for Biotechnology Information. [Link]

  • ResearchGate. IR spectra of free drug (a), ketorolac with Eudragit RS100 (b),... [Link]

  • JOCPR. Ultra Violet Spectrophotometric determination of Keterolac Tromethamine in pharmaceutical dosage forms. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Activity of p-Hydroxyketorolac

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the pharmacological profile of p-Hydroxyketorolac, the principal metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), ketorolac. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental methodologies for activity assessment, and offers insights into the structure-activity relationship between ketorolac and its metabolite.

Introduction: The Clinical Significance of Ketorolac and the Imperative of Metabolite Profiling

Ketorolac is a well-established NSAID renowned for its potent analgesic properties, making it a valuable tool in the management of moderate to severe pain, particularly in postoperative settings.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2] The efficacy of ketorolac is comparable to that of some opioids, offering a non-addictive alternative for pain management.[1]

The metabolic fate of a drug is a critical determinant of its overall pharmacological and toxicological profile. Hepatic metabolism can lead to the formation of compounds with enhanced, diminished, or qualitatively different activities compared to the parent drug. Therefore, a thorough understanding of the pharmacological activity of major metabolites is a cornerstone of drug development and clinical pharmacology. Ketorolac is primarily metabolized in the liver through hydroxylation to form this compound.[2] This guide focuses on elucidating the pharmacological activity, or lack thereof, of this key metabolite.

The Metabolic Pathway of Ketorolac to this compound

Ketorolac undergoes hepatic metabolism, where the primary transformation is the hydroxylation of the phenyl ring to yield this compound.[2] This metabolite, along with conjugated forms of the parent drug, is then predominantly excreted via the kidneys.[3] Approximately 92% of a ketorolac dose is recovered in the urine, with about 40% being metabolites and 60% as unchanged ketorolac.[3] The amount of this compound circulating in the plasma is relatively low.[1]

Ketorolac Ketorolac p_Hydroxyketorolac This compound Ketorolac->p_Hydroxyketorolac Hydroxylation (Liver) Conjugated_Metabolites Conjugated Metabolites Ketorolac->Conjugated_Metabolites Conjugation (Liver) Excretion Renal Excretion p_Hydroxyketorolac->Excretion Conjugated_Metabolites->Excretion cluster_workflow In Vitro COX Inhibition Workflow Enzyme Preparation Enzyme Preparation Compound Incubation Compound Incubation Enzyme Preparation->Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition PGE2 Quantification (ELISA) PGE2 Quantification (ELISA) Substrate Addition->PGE2 Quantification (ELISA) IC50 Calculation IC50 Calculation PGE2 Quantification (ELISA)->IC50 Calculation

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Analysis: Anti-Inflammatory and Analgesic Activity

To assess the physiological relevance of the in vitro findings, in vivo models of inflammation and pain are employed. These models provide a more complex biological system to evaluate the potential anti-inflammatory and analgesic effects of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used and validated model for screening the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to groups:

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., ketorolac, 10 mg/kg)

    • Test Compound (this compound, various doses)

  • Dosing: The vehicle, positive control, or test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Expected Outcome and Interpretation:

Given that this compound is considered pharmacologically inactive, it is not expected to produce a significant reduction in carrageenan-induced paw edema compared to the vehicle control. In contrast, the ketorolac-treated group should exhibit a marked anti-inflammatory effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model is sensitive to peripherally acting analgesics.

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Grouping and Dosing: Similar to the paw edema model, mice are divided into groups and administered vehicle, a positive control (e.g., ketorolac, 5 mg/kg), or this compound.

  • Induction of Writhing: Thirty minutes after dosing, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Expected Outcome and Interpretation:

Consistent with its lack of COX inhibition, this compound is not anticipated to significantly reduce the number of writhes induced by acetic acid. The ketorolac group should demonstrate a potent analgesic effect.

cluster_workflow In Vivo Analgesic Activity Workflow (Writhing Test) Animal Grouping & Dosing Animal Grouping & Dosing Acetic Acid Injection Acetic Acid Injection Animal Grouping & Dosing->Acetic Acid Injection Observation of Writhing Observation of Writhing Acetic Acid Injection->Observation of Writhing Data Analysis Data Analysis Observation of Writhing->Data Analysis

Caption: Workflow for acetic acid-induced writhing test.

Conclusion: The Pharmacologically Inactive Profile of this compound

The collective evidence from pharmacokinetic studies and is strongly indicative that this compound is a pharmacologically inactive metabolite of ketorolac. [4]Its formation represents a key step in the elimination pathway of the parent drug. For drug development professionals, this is a significant finding as it suggests that the therapeutic effects of ketorolac administration are directly attributable to the parent compound and not its primary metabolite. This simplifies the pharmacokinetic-pharmacodynamic modeling and reduces concerns about potential contributions of the metabolite to either efficacy or toxicity.

The lack of activity of this compound underscores the critical importance of evaluating the pharmacological profiles of drug metabolites. While some metabolites can be active and even contribute to the therapeutic or adverse effects of a drug, this compound serves as a clear example of a metabolite that is part of the deactivation and clearance process. Future research in this area could focus on the specific cytochrome P450 isozymes responsible for the hydroxylation of ketorolac, which could provide insights into potential drug-drug interactions.

References

  • Ketorolac - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ketorolac | C15H13NO3 | CID 3826 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ketorolac - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. (1989). Clinical Pharmacology & Therapeutics, 46(6), 690-702. [Link]

  • Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. (2007). Journal of Ocular Pharmacology and Therapeutics, 23(4), 331-338. [Link]

  • The Analgesic Efficacy of IV and IM Ketorolac: A Systematic Review. (2022). Journal of Pain Research, 15, 233-245. [Link]

  • Ketorolac (Toradol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). Retrieved January 25, 2026, from [Link]

  • In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. (2016). BMC Complementary and Alternative Medicine, 16(1), 1-10. [Link]

  • In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (2006). Pharmaceutical Research, 23(10), 2293-2303. [Link]

  • Ketorolac vs Toradol Comparison. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. (1989). Journal of Clinical Pharmacology, 29(12), 1110-1115. [Link]

  • Ketorolac Side Effects: Common, Severe, Long Term. (n.d.). Retrieved January 25, 2026, from [Link]

  • ketorolac tromethamine injection VIAL Clinical Pharmacology Patient information | Pfizer Medical - US. (n.d.). Retrieved January 25, 2026, from [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

  • What are the side effects of Ketorolac Tromethamine? - Patsnap Synapse. (n.d.). Retrieved January 25, 2026, from [Link]

  • In-Vivo Models for Management of Pain. (2013). Pharmacology & Pharmacy, 4(5), 339-344. [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2001). International Journal of Pharmaceutics, 219(1-2), 115-124. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2021). Pharmaceuticals, 14(7), 634. [Link]

  • Side Effects of Toradol (ketorolac): Interactions & Warnings. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4-Hydroxyketorolac | C15H13NO4 | CID 3082630 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • The pharmacologic activity of ketorolac tromethamine. (1986). Pharmacotherapy, 6(5), 220-231. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Journal of Applied Pharmaceutical Science, 9(3), 133-139. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2012). International Journal of Pharmaceutical Erudition, 1(3), 1-10. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Retrieved January 25, 2026, from [Link]

  • Ketorolac: MedlinePlus Drug Information. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of p-Hydroxyketorolac in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. Following administration, ketorolac is metabolized in the body, with one of the primary metabolites being p-hydroxyketorolac.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

The inherent complexity of biological matrices such as plasma necessitates a robust analytical method to ensure accurate and reproducible results.[3] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[4] This method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Principle of the Method

The fundamental principle of this method lies in the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection. After extraction from the plasma matrix, this compound and an internal standard (IS) are separated on a reversed-phase C18 column. The separated analytes are then ionized using an electrospray ionization (ESI) source and subsequently detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the IS. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.[5]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥ 98%)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade methanol (purity ≥ 99.9%)[6]

  • LC-MS grade acetonitrile (purity ≥ 99.9%)[6]

  • LC-MS grade formic acid (purity ≥ 99%)[6]

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 500 ng/mL.[6]

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions of this compound to achieve a concentration range of, for example, 1 to 1000 ng/mL.[6]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol (500 ng/mL).[6]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Methanol plasma->add_is vortex Vortex for 30s add_is->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions, and equilibrate for 1 min.

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized empiricallythis compound: e.g., m/z 272.1 > 105.0this compound-d4: e.g., m/z 276.1 > 109.0
Collision Energy To be optimized for each transition
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Note: The MRM transitions for this compound and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer and optimizing the precursor and product ions, as well as the collision energy.

Method Validation

A comprehensive method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[6]

G cluster_parameters Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[7]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[9]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[7]

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Stability Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for drug development and clinical research applications.

References

  • Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC - NIH. (2025, March 19). National Center for Biotechnology Information. [Link]

  • A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents. (n.d.).
  • Development of Ketorolac Analysis in Water Samples using Micellar Electrokinetic Chromatography - Atlantis Press. (n.d.). Atlantis Press. [Link]

  • Pharmacokinetics of ketorolac loaded to polyethylcyanoacrylate nanoparticles using UPLC MS/MS for its determination in rats - PubMed. (2010, September 15). National Center for Biotechnology Information. [Link]

  • Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine - PubMed. (1989, January). National Center for Biotechnology Information. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • At what step should one add internal standards in tissue sample for LC-MS? | ResearchGate. (2021, January 19). ResearchGate. [Link]

  • Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In - Acta Scientific. (2020, May 4). Acta Scientific. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin - Research journals - PLOS. (2021, March 5). PLOS ONE. [Link]

  • Sample preparation in a bioanalytical workflow – part 1 - YouTube. (2018, September 12). YouTube. [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma - Pharmacia. (2020, July 31). Pharmacia. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed. (2021, March 5). National Center for Biotechnology Information. [Link]

  • Determination of ketorolac tromethamine in human plasma by RP-HPLC and its application in pharmacokinetics - ResearchGate. (n.d.). ResearchGate. [Link]

  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... - YouTube. (2025, June 24). YouTube. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - Chromatography Online. (2021, August 1). Chromatography Online. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - MDPI. (2021, January 8). MDPI. [Link]

Sources

Application Note: A Robust Method for the Extraction and Quantification of p-Hydroxyketorolac from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring p-Hydroxyketorolac

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain. Its pharmacological activity and therapeutic efficacy are well-documented. Following administration, Ketorolac is metabolized in the liver, with one of its primary inactive metabolites being this compound (para-hydroxyketorolac). The monitoring of this compound in human urine is a critical aspect of pharmacokinetic and metabolic studies for several reasons. It provides a more complete picture of the drug's disposition, helps in understanding inter-individual variability in drug metabolism, and is essential in bioequivalence studies. A significant portion of this compound is excreted in the urine as a glucuronide conjugate, necessitating a hydrolysis step for the accurate quantification of the total metabolite concentration.

This application note presents a detailed and robust protocol for the extraction of this compound from human urine, followed by sensitive and specific quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be self-validating by incorporating critical quality control steps and explaining the scientific rationale behind each procedural choice, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Principle of the Method

The accurate quantification of total this compound from a complex biological matrix like urine requires a multi-step approach. This is primarily because drug metabolites are often conjugated to polar molecules, such as glucuronic acid, to facilitate their excretion. This process, known as glucuronidation, results in a more water-soluble compound that is not readily extractable by traditional liquid-liquid or solid-phase extraction techniques designed for less polar parent drugs.

Our method, therefore, begins with an enzymatic hydrolysis step to cleave the glucuronide moiety from this compound. This is followed by a solid-phase extraction (SPE) procedure to isolate and concentrate the deconjugated analyte from the urine matrix, effectively removing interfering substances. Finally, the extracted this compound is quantified using a highly sensitive and selective LC-MS/MS method.

Physicochemical Properties of this compound

A successful extraction strategy is predicated on the physicochemical properties of the target analyte. The addition of a hydroxyl group to the ketorolac structure significantly increases its polarity compared to the parent drug.

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₄[1]
Molecular Weight271.27 g/mol [1]
XLogP3-AA1.6[1]
pKa (acidic)~3.5 (estimated for the carboxylic acid)

The relatively low XLogP3-AA value indicates a higher polarity than the parent drug, Ketorolac. This property guides the selection of an appropriate solid-phase extraction sorbent. A mixed-mode or a hydrophilic-lipophilic balanced sorbent is ideal as it can provide both hydrophobic and hydrophilic interactions, ensuring efficient capture of this polar metabolite.

Experimental Protocols

Part 1: Enzymatic Hydrolysis of this compound Glucuronide

Rationale: A significant fraction of this compound is excreted as a glucuronide conjugate. To measure the total concentration of the metabolite, enzymatic cleavage of this conjugate is necessary. β-glucuronidase from Helix pomatia is a robust enzyme preparation that is effective for the hydrolysis of a wide range of drug glucuronides. The optimal pH for this enzyme is slightly acidic, and incubation at an elevated temperature accelerates the reaction.[2]

Materials:

  • β-glucuronidase from Helix pomatia (≥100,000 units/mL)

  • 1 M Acetate buffer (pH 5.0)

  • Human urine samples

  • Water bath or incubator

Protocol:

  • Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean glass tube, add 1.0 mL of the urine supernatant.

  • Add 200 µL of 1 M Acetate buffer (pH 5.0) to the urine sample and vortex briefly.

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the mixture gently and incubate in a water bath at 50-55°C for 4 hours.[2]

Part 2: Solid-Phase Extraction (SPE) of this compound

Rationale: Following hydrolysis, the urine matrix still contains numerous endogenous compounds that can interfere with LC-MS/MS analysis. A mixed-mode solid-phase extraction (SPE) is employed for its dual retention mechanism, combining reversed-phase and ion-exchange functionalities.[3] This allows for a more selective extraction of this compound, which possesses both hydrophobic (aromatic rings) and ionizable (carboxylic acid) moieties. The Oasis MCX (Mixed-Mode Cation Exchange) cartridge is an excellent choice for this application. The extraction protocol involves conditioning the sorbent, loading the sample at a low pH to ensure the carboxylic acid is protonated and retained by reversed-phase, washing to remove interferences, and eluting with a basic organic solvent to disrupt both the hydrophobic and ionic interactions.

Materials:

  • Oasis MCX (3 cc, 60 mg) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading: Load the hydrolyzed urine sample (from Part 1) onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

SPE_Workflow cluster_hydrolysis Part 1: Enzymatic Hydrolysis cluster_spe Part 2: Solid-Phase Extraction cluster_final Sample Preparation for Analysis Urine 1. Urine Sample Buffer 2. Add Acetate Buffer (pH 5.0) Urine->Buffer Enzyme 3. Add β-glucuronidase Buffer->Enzyme Incubate 4. Incubate at 55°C for 4h Enzyme->Incubate Load 7. Load Hydrolyzed Sample Incubate->Load Condition 5. Condition SPE Cartridge (Methanol -> Water) Equilibrate 6. Equilibrate SPE Cartridge (2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 8. Wash with 2% Formic Acid Load->Wash1 Wash2 9. Wash with Methanol Wash1->Wash2 Elute 10. Elute with 5% NH4OH in Methanol Wash2->Elute Dry 11. Evaporate to Dryness Elute->Dry Reconstitute 12. Reconstitute in Mobile Phase Dry->Reconstitute

Caption: Workflow for the extraction of this compound from human urine.

Part 3: LC-MS/MS Quantification

Rationale: LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of drug metabolites in complex biological matrices. A reverse-phase C18 column is suitable for retaining this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is used to achieve good chromatographic separation from any remaining matrix components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Instrumentation and Conditions:

ParameterSetting
LC System UPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 272.1
Product Ions (m/z) 226.1 (Quantifier), 198.1 (Qualifier)
Collision Energy Optimized for the specific instrument

Note on MS/MS Parameter Selection: The precursor ion of [M+H]⁺ for this compound is m/z 272.1. The product ions are selected based on the most stable and abundant fragments generated upon collision-induced dissociation. The transition 272.1 -> 226.1 likely corresponds to the loss of COOH (45 Da) and a hydrogen, a common fragmentation for carboxylic acids. The qualifier ion provides additional confirmation of the analyte's identity.

LCMS_Principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Injector Column Column Injector->Column Mobile Phase MS_Source Ion Source (ESI+) Column->MS_Source Separated Analytes Q1 Quadrupole 1 (Precursor Ion Selection m/z 272.1) MS_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection m/z 226.1, 198.1) Q2->Q3 Detector Detector Q3->Detector

Caption: Principle of LC-MS/MS analysis for this compound.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, recovery, and matrix effect.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99 over the calibration range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Within acceptable limits
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of matrix factor < 15%Minimal matrix effects expected with the described cleanup

Recovery: The recovery of the extraction procedure should be determined by comparing the peak area of an analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction and quantification of this compound from human urine. By combining enzymatic hydrolysis with a robust mixed-mode solid-phase extraction and a highly selective LC-MS/MS analysis, this method offers the accuracy, precision, and sensitivity required for demanding bioanalytical applications. The detailed explanation of the rationale behind each step empowers researchers to understand and, if necessary, adapt the protocol for their specific needs while maintaining the integrity of the results. This method is a valuable tool for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving Ketorolac.

References

  • PubChem. Ketorolac. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxyketorolac. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography B. Study of natural and artificial corticosteroid phase II metabolites in bovine urine using HPLC-MS/MS. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • World Journal of Pharmaceutical Research. Analysis of Ketorolac in Human Urine and Simulated Human Urine by UHPLC-DAD: Method Development and Validation. [Link]

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • International Journal of Health Sciences. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. HPTLC determination of ketorolac tromethamine. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

Sources

Application Note: Quantitative Analysis of p-Hydroxyketorolac in Human Plasma using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of p-Hydroxyketorolac in Drug Metabolism Studies

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] Following administration, ketorolac is extensively metabolized in the liver prior to excretion. The primary metabolic pathway is aromatic hydroxylation to form this compound (5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), which is subsequently conjugated with glucuronic acid.[2] While this compound is considered pharmacologically inactive, its quantification in biological matrices is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[3]

Accurate measurement of this compound allows researchers and drug development professionals to:

  • Fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Ketorolac.

  • Investigate inter-individual variability in drug metabolism.

  • Fulfill regulatory requirements for the safety testing of drug metabolites, as outlined by agencies such as the U.S. Food and Drug Administration (FDA).

This application note provides a detailed guide to the use of a certified this compound analytical standard. It includes protocols for the preparation of standards and a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma.

Metabolic Pathway of Ketorolac

The metabolic conversion of Ketorolac to this compound and its subsequent glucuronide conjugate is a critical pathway in its clearance. Understanding this pathway is fundamental to interpreting bioanalytical data.

Metabolic Pathway of Ketorolac Figure 1. Metabolic Pathway of Ketorolac Ketorolac Ketorolac (C15H13NO3) p_Hydroxyketorolac This compound (C15H13NO4) Ketorolac->p_Hydroxyketorolac Hydroxylation (CYP450 Enzymes) Glucuronide This compound Glucuronide p_Hydroxyketorolac->Glucuronide Glucuronidation (UGT Enzymes)

Caption: Metabolic conversion of Ketorolac.

This compound Analytical Standard: Properties and Handling

A high-purity, certified analytical standard is the cornerstone of any quantitative bioanalytical method. It ensures the accuracy and traceability of the results. The Certificate of Analysis (CoA) accompanying the standard should be consulted for lot-specific information.[4]

Table 1: Physicochemical Properties of this compound Analytical Standard

PropertyValueSource
Chemical Name 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[1]
Synonyms 4-Hydroxyketorolac[1]
CAS Number 111930-01-9[1]
Molecular Formula C₁₅H₁₃NO₄[1]
Molecular Weight 271.27 g/mol [1]
Appearance Off-White to Light-Yellow Solid[5]
Solubility Soluble in Methanol, DMSO[5]
Storage Conditions 2-8°C, protected from light and moisture.[5][6]
Protocol 1: Preparation of Stock and Working Solutions

Causality: The use of a high-purity solvent like methanol is essential to ensure complete dissolution and stability of the analytical standard. Serial dilutions are performed to create a range of concentrations that will bracket the expected concentrations in unknown samples, a key principle of quantitative analysis.

  • Primary Stock Solution (1 mg/mL):

    • Allow the vial of this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the standard (e.g., 10 mg) and transfer it to a Class A volumetric flask.

    • Dissolve the standard in HPLC-grade methanol to the final volume and vortex until fully dissolved.

    • This stock solution should be stored at 2-8°C and protected from light. Stability studies for the parent compound, Ketorolac, suggest that stock solutions in organic solvents are stable for at least 15 days under these conditions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with a mixture of methanol and water (50:50, v/v).

    • These working solutions will be used to spike the biological matrix (e.g., human plasma) to prepare calibration standards and quality control (QC) samples.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drug metabolites in complex biological matrices due to its high selectivity and sensitivity.[7] The following protocol is a starting point for method development and validation, based on established methods for the parent compound, Ketorolac.[7]

Protocol 2: Plasma Sample Preparation

Causality: Biological samples often contain conjugated metabolites (e.g., glucuronides) that are not detected by the same mass transition as the parent metabolite. Enzymatic hydrolysis using β-glucuronidase is a common and effective method to cleave the glucuronide moiety, allowing for the measurement of total (free + conjugated) this compound.[8] Protein precipitation is a simple and effective way to remove the majority of proteins from the plasma, which can interfere with the chromatographic analysis and ionize in the mass spectrometer, causing ion suppression.

  • Enzymatic Hydrolysis (for total this compound):

    • To 100 µL of human plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of β-glucuronidase solution (from Helix pomatia, in acetate buffer, pH 5.0).

    • Vortex briefly and incubate at 37°C for 4 hours or as optimized.[9]

  • Protein Precipitation:

    • Following hydrolysis (or directly to 100 µL of plasma for free this compound analysis), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as this compound-d4.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Analytical Workflow Figure 2. Workflow for this compound Analysis in Plasma cluster_0 Sample Preparation cluster_1 Analysis Plasma 100 µL Human Plasma Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) Plasma->Hydrolysis Precipitation Protein Precipitation (Acetonitrile + IS) Hydrolysis->Precipitation Centrifugation Centrifugation (10,000 x g, 10 min) Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Sample preparation and analysis workflow.

Table 2: Suggested LC-MS/MS Parameters

These parameters are based on methods for Ketorolac and should be optimized for this compound during method development.

ParameterSuggested Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temperature 40°C.
MS System Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.[7][10]
MRM Transitions This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier).
Proposed: m/z 272.1 > 121.1 (Quantifier), m/z 272.1 > 93.1 (Qualifier).
Internal Standard (this compound-d4): Proposed: m/z 276.1 > 125.1.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 100 ms.

Rationale for MRM Transitions: The precursor ion for this compound in positive ESI mode would be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 272.1. The proposed product ions (m/z 121.1 and 93.1) are plausible fragments resulting from the collision-induced dissociation of the p-hydroxybenzoyl and pyrrolizine moieties, respectively. These must be empirically determined and optimized during method development.[10]

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation" guidance and the ICH M10 guideline.

Table 3: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)Reference
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank matrix.No significant interference at the retention time of the analyte and IS.[11]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least six non-zero standards is prepared.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% for the Lower Limit of Quantitation).[11]
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the closeness of repeated measurements (precision). Assessed at a minimum of four QC levels (LLOQ, Low, Mid, High).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[11]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[11]
Recovery The extraction efficiency of the analytical process, determined by comparing the analytical response of extracted samples to that of unextracted standards.Should be consistent, precise, and reproducible.[11]
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.[11]

Conclusion

This application note provides a comprehensive framework for the use of a this compound certified reference material in a regulated bioanalytical environment. The detailed protocols for standard preparation, sample processing, and LC-MS/MS analysis, grounded in established scientific principles and regulatory guidelines, offer a robust starting point for method development and validation. By employing a high-quality analytical standard and a well-validated method, researchers can generate accurate and reliable data on this key metabolite, thereby enhancing the understanding of Ketorolac's pharmacokinetic profile and ensuring compliance with global regulatory standards.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac. Retrieved January 25, 2026 from [Link].

  • J. Pharm Biomed Anal. (2000). HPTLC determination of ketorolac tromethamine. Retrieved January 25, 2026 from [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 25, 2026 from [Link].

  • Approaches for improving the stability of ketorolac in powder blends. (1998). PubMed. Retrieved January 25, 2026 from [Link].

  • Patri, S., et al. (2011). A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (LC-MS/MS) Method for Simultaneous Determination of R(+)-Ketorolac and S(−)-Ketorolac in Human Plasma. ResearchGate. Retrieved January 25, 2026 from [Link].

  • U.S. Patent 6,559,319. (2003). Synthesis of compounds useful in the manufacture of ketorolac. Google Patents.
  • Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. (2019). Semantic Scholar. Retrieved January 25, 2026 from [Link].

  • Kalariya, P. D., et al. (2015). Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). PubMed. Retrieved January 25, 2026 from [Link].

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved January 25, 2026 from [Link].

  • European Patent EP1097152B1. (2006). Synthesis of compounds useful in the manufacture of ketorolac. Google Patents.
  • Waters Corporation. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. Retrieved January 25, 2026 from [Link].

  • Vahteristo, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen. Retrieved January 25, 2026 from [Link].

  • Chromatography Online. (2014). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. Retrieved January 25, 2026 from [Link].

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Retrieved January 25, 2026 from [Link].

  • Mroszczak, E. J., et al. (1987). Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. PubMed. Retrieved January 25, 2026 from [Link].

  • Nielsen, M. K. K., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Retrieved January 25, 2026 from [Link].

  • Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved January 25, 2026 from [Link].

  • Allmpus. (n.d.). Ketorolac EP Impurity A Ketorolac USP Related Compound B 1-Hydroxy Ketorolac Impurity. Retrieved January 25, 2026 from [Link].

  • Jallad, N. S., et al. (1990). Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. PubMed. Retrieved January 25, 2026 from [Link].

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved January 25, 2026 from [Link].

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. Retrieved January 25, 2026 from [Link].

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of p-Hydroxyketorolac in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the sensitive and selective quantification of p-Hydroxyketorolac, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, in human plasma. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up, followed by chromatographic separation using reverse-phase high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS) with electrospray ionization. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Ketorolac.

Introduction: The Rationale for Metabolite Quantification

Ketorolac is a potent analgesic widely used for the management of moderate to severe pain.[3] Following administration, Ketorolac is primarily metabolized in the liver to this compound (Figure 1), a pharmacologically inactive metabolite.[4][5] This metabolite, along with the parent drug and its glucuronide conjugates, is predominantly excreted in the urine.[5][6]

While the parent drug is the active moiety, quantifying its major metabolite is critical for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic (PK) studies that include metabolite analysis provide crucial insights into metabolic pathways, drug clearance mechanisms, and potential drug-drug interactions. Given that this compound circulates in plasma at very low concentrations relative to the parent drug, a highly sensitive and selective analytical method is imperative for accurate measurement.[4] This application note addresses this need by providing a complete workflow from sample preparation to data analysis.

Figure 1: Chemical Structure of this compound

G cluster_p_hydroxyketorolac This compound p_hydroxy

Caption: 2D structure of this compound (CID 3082630).[7]

Method Development Strategy: Causality Behind Experimental Choices

The development of this bioanalytical method was guided by the need for high sensitivity, selectivity, and robustness, consistent with regulatory standards.[2][8]

  • Choice of Analytical Technique: LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry was selected as the gold standard for bioanalysis. Its superior selectivity allows for the differentiation of this compound from its parent drug, other metabolites, and endogenous plasma components. The sensitivity of MS/MS is essential for detecting the low circulating levels of the metabolite.[9]

  • Choice of Sample Preparation: Solid-Phase Extraction (SPE): While simpler techniques like protein precipitation (PPT) are available, they often result in less clean extracts, leading to potential matrix effects and reduced instrument uptime.[10][11] SPE was chosen because it provides a more thorough clean-up by removing proteins, phospholipids, and other interferences, leading to higher sensitivity, improved reproducibility, and enhanced robustness of the analytical method.[12][13]

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric properties should be used.

Detailed Protocols

Materials and Reagents
MaterialSupplier/Grade
This compound Reference StandardCertified purity >98%
This compound-d4 (Internal Standard)Certified purity >98%
MethanolHPLC or LC-MS grade
AcetonitrileHPLC or LC-MS grade
Formic AcidLC-MS grade
Ammonium AcetateLC-MS grade
WaterDeionized, 18 MΩ·cm or greater
Human Plasma (with K2EDTA)Pooled, from at least 6 sources
SPE Cartridgese.g., Mixed-mode cation exchange polymer
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and this compound-d4 reference standards into separate 5 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound-d4 stock solution in 50:50 (v/v) methanol:water. The final concentration should be optimized based on the MS response.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC): Spike blank human plasma with the appropriate this compound working standards to achieve a concentration range spanning the expected in-study concentrations (e.g., 0.1 to 100 ng/mL). A minimum of six non-zero concentration levels plus a blank and a zero sample (blank + IS) are required.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification (the lowest CC standard).

    • Low QC: ~3x LLOQ.

    • Mid QC: ~30-50% of the calibration range.

    • High QC: ~75-90% of the Upper Limit of Quantification (ULOQ).

Figure 2: Bioanalytical Workflow

workflow start Plasma Sample (CC, QC, or Unknown) spike_is Spike with Internal Standard (this compound-d4) start->spike_is pretreat Pre-treatment (e.g., Acidification) spike_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe Load wash Wash Step spe->wash elute Elution Step wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Overview of the sample preparation and analysis workflow.

Protocol: Solid-Phase Extraction (SPE) of Plasma Samples
  • Sample Pre-treatment: To a 200 µL aliquot of plasma (CC, QC, or unknown sample), add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex to mix. This acidification step helps in retaining the analyte on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences. Dry the sorbent thoroughly under high vacuum or pressure for 2-5 minutes.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1.5 minA gradient ensures elution of the analyte with good peak shape and separation from matrix components.
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined by infusion
This compound-d4: To be determined by infusion
Source Temp. 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen
IonSpray Voltage 5500 V

Note: MRM transitions, declustering potential, and collision energy must be optimized by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer.

Method Validation Protocol

The method must be validated to demonstrate its reliability for the intended application, adhering to regulatory guidelines.[2][8][14] A full validation should assess the following parameters.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention time of the analyte and IS.Analyze ≥6 lots of blank plasma.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[15]
Calibration Curve To define the relationship between concentration and instrument response.Analyze a calibration curve with each validation run.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze 5 replicates of QC samples (LLOQ, Low, Mid, High) in ≥3 runs over ≥2 days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[8]
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare analyte response in post-extraction spiked blank plasma vs. neat solution at Low and High QC levels from ≥6 sources.The IS-normalized matrix factor %CV should be ≤15%.
Recovery To determine the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at Low, Mid, and High QC levels.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze Low and High QC samples after exposure to relevant conditions (e.g., bench-top, freeze-thaw, long-term storage).Mean concentrations must be within ±15% of nominal values.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Spike plasma above ULOQ, dilute with blank plasma into the calibrated range (≥5 replicates).Accuracy and precision of diluted samples must be within ±15%.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a bioanalytical method for this compound in human plasma. The described LC-MS/MS method, utilizing solid-phase extraction, offers the high sensitivity and selectivity required for pharmacokinetic and metabolism studies. Adherence to the detailed protocols and rigorous validation criteria outlined herein will ensure the generation of high-quality, reliable, and defensible bioanalytical data that meets global regulatory expectations.

References

  • Emery Pharma. (2025). Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma. National Center for Biotechnology Information. Available at: [Link]

  • Satyasri, G., et al. (2013). Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ketorolac-impurities. Pharmaffiliates. Available at: [Link]

  • Allmpus. (n.d.). Ketorolac EP Impurity A Ketorolac USP Related Compound B 1-Hydroxy Ketorolac Impurity. Allmpus. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyketorolac. PubChem. Available at: [Link]

  • Jallad, N. S., et al. (1990). Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. PubMed. Available at: [Link]

  • Souza, I. D., & Guntupalli, C. (2010). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]

  • Shah, J. Y., et al. (2012). A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Ray, M. S., & Marchand, D. H. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Annapurna, M. M., et al. (2020). Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-Inflammatory Agent). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine. Google Patents.
  • Mroszczak, E. J., et al. (1987). Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. PubMed. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Graca, G., et al. (2012). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Drug metabolism – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Annapurna, M. M., et al. (2020). Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-Inflammatory Agent). Acta Scientific. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link]

  • ScienceScholar. (2022). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. ScienceScholar. Available at: [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

Sources

Application Note: The Synthesis and Metabolic Origin of p-Hydroxyketorolac

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed scientific overview of p-Hydroxyketorolac, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. A validated, step-by-step protocol for the de novo chemical synthesis of this compound is not extensively detailed in publicly available scientific literature. Therefore, this guide focuses on the well-documented metabolic pathway that produces this compound in vivo and outlines the established synthetic routes for its parent compound, Ketorolac, as a foundational reference.

Introduction to this compound

This compound, or 4-Hydroxyketorolac, is the primary and pharmacologically inactive metabolite of Ketorolac[1][2]. Ketorolac is a potent analgesic widely used for the short-term management of moderate to severe pain[3]. The metabolism of Ketorolac occurs primarily in the liver through hydroxylation of the benzoyl group at the para position, yielding this compound[4][5]. This process is a crucial step in the drug's detoxification and elimination pathway, with the metabolite being primarily excreted through the urine[2][4]. Understanding this metabolite is critical for pharmacokinetic and drug metabolism studies.

Chemical Profile:

Property Value Source
IUPAC Name 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid [6]
Molecular Formula C₁₅H₁₃NO₄ [6]
Molar Mass 271.27 g/mol [6]

| CAS Number | 111930-01-9 |[6] |

Metabolic Synthesis of this compound

The formation of this compound in vivo is a Phase I metabolic reaction. The parent drug, Ketorolac, undergoes aromatic hydroxylation, a common metabolic pathway for compounds containing phenyl groups. This reaction is primarily catalyzed by cytochrome P450 (CYP) isoenzymes in the liver[5]. The introduction of a hydroxyl group increases the molecule's polarity, facilitating its subsequent conjugation (Phase II metabolism) and excretion by the kidneys[2][4].

Following administration, a significant portion of Ketorolac is converted to this metabolite. While Ketorolac itself is highly active as a non-selective COX inhibitor, this compound is considered pharmacologically inactive[1][2][3].

Metabolic_Pathway Ketorolac Ketorolac Metabolite This compound Ketorolac->Metabolite Hepatic Aromatic Hydroxylation (Cytochrome P450)

Caption: Metabolic conversion of Ketorolac to this compound.

Synthetic Approaches to the Parent Compound: Ketorolac

A generalized multi-step synthesis of Ketorolac is outlined below. A potential synthesis of this compound would theoretically involve a similar pathway, utilizing a protected 4-hydroxybenzoyl chloride during the acylation step.

Generalized Ketorolac Synthesis Workflow:

Ketorolac_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Formation Pyrrole Pyrrole Grignard Pyrrole Grignard Reagent Pyrrole->Grignard Reaction with Methylmagnesium Chloride Dihalobutanamide Dihalobutanamide Cyclized_Amide Cyclized Pyrrolizine Carboxamide Dihalobutanamide->Cyclized_Amide Grignard->Cyclized_Amide Contact with Dihalobutanamide & Intramolecular Cyclization Carboxylic_Acid Pyrrolizine Carboxylic Acid Cyclized_Amide->Carboxylic_Acid Hydrolysis Ketorolac Ketorolac Carboxylic_Acid->Ketorolac Friedel-Crafts Acylation (with Benzoyl Chloride)

Caption: Generalized workflow for the chemical synthesis of Ketorolac.

Protocol Insights from Patented Ketorolac Syntheses:
  • Formation of a Pyrrole Grignard Reagent: The synthesis often begins by converting pyrrole into a more reactive intermediate. This is achieved by reacting pyrrole with a Grignard reagent like methylmagnesium chloride[8].

  • Alkylation and Cyclization: The pyrrole intermediate is then reacted with a suitable dihalobutanamide. This step leads to the formation of the core 2,3-dihydro-1H-pyrrolizine ring structure through cyclization[8].

  • Hydrolysis: The resulting carboxamide intermediate is hydrolyzed, typically under acidic or basic conditions, to yield the corresponding carboxylic acid[7].

  • Aroylation: The final key step is the introduction of the benzoyl group. This is accomplished via a Friedel-Crafts acylation or a similar reaction, where the pyrrolizine carboxylic acid is reacted with benzoyl chloride[9]. This step is typically performed without a catalyst to avoid side reactions[9].

  • Purification: The final product, Ketorolac, is isolated and purified using conventional techniques such as extraction, acidification, filtration, and crystallization[7].

Purification and Characterization

Whether obtained via metabolism or a hypothetical synthesis, this compound must be purified and its identity confirmed.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for both analyzing and purifying Ketorolac and its metabolites[1]. A reversed-phase C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) can be used for separation[10][11].

  • Characterization: The identity and purity of the compound would be confirmed using standard analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight (271.27 g/mol ).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the hydroxyl group.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

This compound is a biologically significant molecule in the study of Ketorolac's pharmacology. While it is primarily produced through hepatic metabolism, a theoretical chemical synthesis could be devised based on established routes for the parent drug. Researchers requiring this compound as an analytical standard should refer to commercial suppliers or consider biotransformation methods, as a detailed, validated chemical synthesis protocol is not prominently available in the reviewed literature.

References

  • Preparation of ketorolac.
  • Ketorolac. Wikipedia. [Link]

  • 4-Hydroxyketorolac. PubChem, National Institutes of Health. [Link]

  • Synthesis of compounds useful in the manufacture of ketorolac.
  • Ketorolac. StatPearls, NCBI Bookshelf. [Link]

  • Synthesis of compounds useful in the manufacture of ketorolac.
  • HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine.
  • KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • A new UHPLC-DAD method for determination of Ketorolac in standard form, spiked simulated urine and spiked human urine samples. World Journal of Pharmaceutical Research. [Link]

  • Metabolic pathways of ketorolac. ResearchGate. [Link]

  • Ketogal: A Derivative Ketorolac Molecule with Minor Ulcerogenic and Renal Toxicity. National Institutes of Health. [Link]

  • Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. PubMed. [Link]

  • Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier. MDPI. [Link]

  • Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. PubMed. [Link]

  • Analytical and Semi-preparative Enantioresolution of (RS)-Ketorolac from Pharmaceutical Formulation and in Human Plasma by HPLC. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting p-Hydroxyketorolac peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for p-Hydroxyketorolac Peak Tailing in HPLC. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical peak is paramount for accurate quantification and robust method development. This guide is structured to walk you through the fundamental causes of peak tailing for this compound and provide a logical, step-by-step approach to diagnosing and resolving the issue.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant tailing with my this compound peak. What is the most likely cause?

Peak tailing for a compound like this compound is most often caused by secondary chemical interactions between the analyte and the stationary phase.[1] The primary retention mechanism in reversed-phase HPLC should be hydrophobic interaction. However, this compound has two key functional groups that can lead to undesirable secondary interactions:

  • A Carboxylic Acid: This group is acidic with a pKa similar to its parent compound, ketorolac (pKa ≈ 3.5).

  • A Phenolic Hydroxyl Group: This group is also weakly acidic, with a pKa generally around 10.[2]

The most common source of peak tailing is the interaction between these polar, ionizable groups and residual silanol groups (Si-OH) on the surface of the silica-based column packing.[3] At mid-range pH values, some silanol groups can be deprotonated (Si-O⁻), creating active sites that strongly and non-uniformly interact with your analyte, delaying a portion of the molecules from eluting and causing a "tail".[4][5]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound.[1][6] The ionization state of both the analyte and the stationary phase silanol groups is dictated by the mobile phase pH.

  • Analyte Ionization:

    • At a pH below its pKa , an acidic group is primarily in its neutral, protonated form (e.g., -COOH).

    • At a pH above its pKa , it is primarily in its charged, deprotonated form (e.g., -COO⁻).

  • Silanol Group Ionization: Residual silanols on silica are acidic (pKa ≈ 3.5-4.5).

    • At low pH (<3) , they are protonated (Si-OH) and less likely to cause tailing with acidic analytes.[3]

    • At higher pH (>5) , they become increasingly deprotonated (Si-O⁻) and are prime candidates for causing secondary interactions.

For this compound, controlling the carboxylic acid group is critical. By setting the mobile phase pH to ~3.0, you ensure this group is protonated and neutral, which minimizes its potential for ionic secondary interactions and generally improves peak shape.[7]

Systematic Troubleshooting Workflow

When encountering peak tailing, it is crucial to follow a logical diagnostic sequence. Changing one parameter at a time will help you isolate the root cause efficiently.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does tailing affect ALL peaks or just this compound? start->check_all_peaks all_peaks_tail All Peaks Tail check_all_peaks->all_peaks_tail All specific_peak_tail Only this compound Tails check_all_peaks->specific_peak_tail Specific check_column Suspect Physical Issue: 1. Column Void? 2. Frit Blockage? all_peaks_tail->check_column fix_column Action: - Reverse & flush column to waste. - Check for pressure increase. - Replace column if unresolved. check_column->fix_column Yes resolved Peak Shape Resolved fix_column->resolved check_chemistry Suspect Chemical Issue: Mobile Phase pH correct? specific_peak_tail->check_chemistry ph_ok pH is Correct (~2.5-3.5) check_chemistry->ph_ok Yes ph_bad pH is Incorrect (> 4 or unbuffered) check_chemistry->ph_bad No check_column_chem Is column old or known to have high silanol activity? ph_ok->check_column_chem fix_ph Action: Prepare fresh mobile phase. Use a buffer (e.g., 20mM Phosphate). Adjust pH to 2.5-3.5. ph_bad->fix_ph fix_ph->resolved column_bad Yes / Unknown check_column_chem->column_bad Yes column_good No, it's a high-purity, end-capped column check_column_chem->column_good No fix_column_chem Action: 1. Perform Column Regeneration. 2. Switch to a new, end-capped column (Type B or Hybrid Silica). column_bad->fix_column_chem check_overload Is the peak overloaded? column_good->check_overload fix_column_chem->resolved overload_yes Action: Dilute the sample 10-fold and re-inject. check_overload->overload_yes Yes check_overload->resolved No, issue persists. Contact Support. overload_yes->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

In-Depth Troubleshooting & Protocols

Q3: My mobile phase pH is 4.2, which is close to the pKa. Is this a problem?

Yes, this is highly problematic. Operating near the pKa of an analyte is one of the most common reasons for poor peak shape.[3] When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized and non-ionized forms. These two forms have different retention behaviors, which can lead to peak broadening or splitting.

Solution: Always adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For this compound's carboxylic acid group (pKa ≈ 3.5), the optimal mobile phase pH is ≤ 3.0. This ensures the analyte is fully protonated (ion-suppressed), leading to better retention and a more symmetrical peak.[6]

Protocol 1: Mobile Phase Preparation for Robust Analysis
  • Buffer Selection: Choose a buffer effective in your desired pH range. For a target pH of 3.0, a phosphate buffer is an excellent choice.

  • Preparation:

    • Prepare a 50 mM solution of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water.

    • Filter the aqueous buffer through a 0.22 µm membrane filter.

    • Using a calibrated pH meter, adjust the pH of the aqueous portion only to 3.0 using dilute phosphoric acid.[6]

  • Final Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).

  • Degassing: Thoroughly degas the final mobile phase mixture before use.

Q4: I've corrected my mobile phase pH, but I still see some tailing. What's the next step?

If pH optimization doesn't fully resolve the issue, the problem likely lies with the column itself. An aging column, or one based on older silica technology (Type A silica), will have a higher concentration of active, un-capped silanol groups that cause tailing.[3]

Solution Hierarchy:

  • Column Cleaning & Regeneration: Your column may be contaminated with strongly retained compounds. A rigorous cleaning procedure can restore performance.

  • Use a Guard Column: A guard column protects your analytical column from sample matrix contaminants and particulates, extending its lifetime.

  • Switch to a Modern Column: If the column is old or fundamentally unsuited for the analysis, replacement is the best option. Choose a high-purity, end-capped column (Type B silica) or a hybrid particle column, which are specifically designed to minimize silanol interactions.[3]

Protocol 2: Reversed-Phase Column Regeneration

This protocol uses a series of increasingly strong solvents to strip contaminants from the column. Always disconnect the column outlet from the detector before flushing. [8][9]

  • Remove Buffers: Flush the column with 10-20 column volumes of your mobile phase prepared without the buffer salts (e.g., Water/Acetonitrile).[9]

  • Intermediate Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Strong Organic Flush: If pressure remains high or peak shape is poor, flush with 20 column volumes of 75% Acetonitrile / 25% Isopropanol.[9]

  • Maximum Strength Flush (for severe contamination): Flush with 20 column volumes of 100% Isopropanol.

  • Re-equilibration: Before returning to your buffered mobile phase, flush with 10 column volumes of the intermediate solvent (e.g., 100% Acetonitrile) to ensure miscibility. Finally, equilibrate with your initial mobile phase conditions for at least 30 minutes, or until you have a stable baseline and pressure.[8][10]

Q5: Could there be an issue with my instrument or sample?

Yes, though less common than chemical or column issues for a specific peak, instrumental and sample preparation factors can contribute to tailing.

  • Extra-Column Volume: Excessive tubing length or a wide internal diameter between the injector, column, and detector can cause band broadening that appears as tailing.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. If you suspect this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, overload was the issue.[4]

  • Blocked Frit: If all peaks in your chromatogram are tailing or split, it's a strong indication of a partially blocked inlet frit on the column, which distorts the sample band.[4] This often requires column reversal and flushing or replacement.

Understanding the Core Mechanism: Silanol Interaction

To truly master troubleshooting, it's essential to visualize the underlying chemical interaction causing the problem. Peak tailing for this compound is a classic example of a mixed-mode retention mechanism.

Silanol_Interaction cluster_0 Reversed-Phase C18 Silica Surface pOHK1 This compound (Hydrophobic Part) C18 C18 Chains (Primary Retention) pOHK1->C18 Desired Hydrophobic Interaction (Fast Release) pOHK2 This compound (-COO⁻ or -OH group) Silanol Deprotonated Silanol (Si-O⁻) (Secondary Interaction) pOHK2->Silanol Undesired Ionic Interaction (Slow Release)

Caption: Desired vs. Undesired retention mechanisms for this compound.

This diagram illustrates the two competing interactions. The intended hydrophobic interaction with the C18 chains allows for a uniform, symmetrical elution. However, the polar, negatively charged groups on the analyte can be "stuck" on the active silanol sites, leading to the delayed elution that forms the peak tail. Suppressing silanol ionization (low pH) or using a column with fewer silanol sites (end-capping) is the key to minimizing this effect.

System Suitability & Data Interpretation

According to USP General Chapter <621> Chromatography, system suitability tests are required to verify that your chromatographic system is adequate for the intended analysis.[11][12] For peak shape, the Tailing Factor (T) is a critical parameter.

ParameterUSP Acceptance CriteriaImplication of Failure
Tailing Factor (T) T ≤ 2.0 (Typical)A value > 1.5 indicates significant tailing that needs correction. High tailing can compromise integration accuracy and resolution.
Relative Standard Deviation (RSD) < 2.0% for replicate injectionsPoor precision may indicate an unstable system, potentially caused by inconsistent peak shape and integration.
Resolution (Rs) Rs > 2.0 between the peak of interest and the closest eluting peakPeak tailing can decrease resolution, causing peaks to merge and preventing accurate quantification of impurities or metabolites.

Table summarizing key system suitability parameters related to peak shape, with typical acceptance criteria based on USP <621> guidelines.[11][12][13]

By following the logical workflow and understanding the chemical principles outlined in this guide, you will be well-equipped to diagnose, resolve, and prevent peak tailing issues in your this compound analysis, ensuring the generation of high-quality, reliable data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2014). Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. Journal of Applied Pharmaceutical Science, 4(12), 089-093. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]

  • Geary, M., & Duggan, P. (2011). Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 211-216. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Extend Your HPLC Column's Life: Effective Regeneration & Maintenance Techniques. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

  • Gholve, S., et al. (2022). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. International journal of health sciences. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine.
  • Chrom Tech, Inc. (2025). How To Regenerate a C18 HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2020). Chiral Resolution and Content Determination of Ketorolac Tromethamine Using High-performance Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media. Retrieved from [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

Sources

Technical Support Center: Managing p-Hydroxyketorolac Integrity in Bioanalytical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accurate quantification of p-Hydroxyketorolac by preventing its degradation during sample collection, handling, and storage. As the primary metabolite of the potent analgesic ketorolac, understanding its stability is paramount for robust pharmacokinetic and pharmacodynamic assessments.

Introduction to this compound Stability

This compound is the major, pharmacologically inactive metabolite of ketorolac, formed via hepatic hydroxylation. Being a phenolic compound, this compound is susceptible to various degradation pathways that can compromise the integrity of biological samples and lead to inaccurate analytical results. The primary culprits behind its degradation are oxidation, pH-mediated hydrolysis, enzymatic activity, and exposure to heat and light. This guide will equip you with the knowledge and practical protocols to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Sample Handling and Collection

Q1: We are seeing lower than expected concentrations of this compound in our plasma samples. What could be the primary cause during sample collection?

A1: The most likely cause is rapid degradation of this compound at room temperature. Both enzymatic and oxidative degradation can commence immediately after sample collection. The phenolic hydroxyl group on this compound makes it particularly susceptible to oxidation.

Expert Insight: To counteract this, it is crucial to minimize the time samples spend at ambient temperatures. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and immediately placed on ice. Prompt centrifugation in a pre-cooled centrifuge (4°C) to separate plasma is a critical first step.

Q2: What are the best practices for choosing collection tubes to minimize pre-analytical variability?

A2: For a sensitive metabolite like this compound, the choice of collection tube is a critical decision. We recommend using tubes pre-treated with a cocktail of stabilizers. This proactive approach ensures immediate inhibition of degradative processes. A combination of an antioxidant and an enzyme inhibitor is ideal. For instance, a tube containing both ascorbic acid and a β-glucuronidase inhibitor like D-saccharic acid-1,4-lactone can provide comprehensive protection.

Sample Processing and Storage

Q3: What is the optimal temperature for long-term storage of plasma samples containing this compound?

A3: For long-term stability, samples should be stored at ultra-low temperatures, specifically at or below -80°C.[1] Studies on the parent drug, ketorolac, have demonstrated good stability at these temperatures, and this principle extends to its metabolites. Storage at higher temperatures, such as -20°C, may not be sufficient to halt all enzymatic and chemical degradation over extended periods.

Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?

A4: It is a fundamental best practice to minimize freeze-thaw cycles as they can significantly impact the stability of metabolites. Each cycle can introduce variability and accelerate degradation. Ideally, samples should be aliquoted into smaller volumes for single use after the initial processing. While some studies on ketorolac have shown stability for a limited number of freeze-thaw cycles, it is prudent to assume that this compound may be more sensitive. As a rule of thumb, do not exceed three freeze-thaw cycles.

Analytical Considerations

Q5: We are observing inconsistent recovery of this compound during sample extraction. What are the potential reasons?

A5: Inconsistent recovery can stem from several factors. Given the phenolic nature of this compound, it can be prone to adsorption to plasticware. Using low-binding tubes and pipette tips can mitigate this. Additionally, the pH of the extraction solvent is critical. Ensure the pH is optimized to maintain the neutral form of the analyte for efficient extraction. Finally, degradation during the extraction process itself can be a factor if samples are not kept cool and processed swiftly.

Expert Insight: A systematic troubleshooting approach is necessary. First, evaluate the potential for non-specific binding by comparing recovery from different types of plasticware. Next, perform a pH optimization study for your extraction method. Finally, ensure your extraction protocol minimizes the time the sample is at room temperature and consider performing extraction steps on ice.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Detectable this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Rapid Degradation Post-Collection 1. Review your sample collection SOP. Ensure immediate cooling of blood samples. 2. Implement the use of collection tubes containing antioxidants (e.g., ascorbic acid) and enzyme inhibitors (e.g., D-saccharic acid-1,4-lactone).This compound is susceptible to immediate oxidative and enzymatic degradation at room temperature.
Inappropriate Storage Conditions 1. Verify that long-term storage is at -80°C. 2. Check the temperature logs of the freezers to ensure no temperature fluctuations have occurred.Higher temperatures, even at -20°C, may not sufficiently slow down degradation over time.
Degradation During Sample Processing 1. Process samples on ice and use pre-chilled solvents. 2. Minimize the time between thawing and extraction.Heat can accelerate the degradation of thermally labile compounds like ketorolac and its metabolites.[2]
Suboptimal Extraction Efficiency 1. Re-validate your extraction method. 2. Perform a recovery experiment at different pH values to find the optimal condition for this compound. 3. Consider a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction).The recovery of phenolic compounds can be highly dependent on the pH of the extraction solvent.
Issue 2: High Variability in this compound Concentrations Between Replicates
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Sample Handling 1. Standardize the time between sample collection and centrifugation for all samples. 2. Ensure uniform mixing of samples after the addition of internal standards.Pre-analytical variability is a major source of error in bioanalysis. Consistency is key.
Multiple Freeze-Thaw Cycles 1. Implement a policy of aliquoting samples for single use. 2. If historical samples have undergone multiple freeze-thaw cycles, interpret the data with caution and note the deviation in the report.Repeated freezing and thawing can cause degradation and introduce variability.
Matrix Effects in LC-MS/MS Analysis 1. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. 2. If significant matrix effects are observed, optimize the chromatographic separation or sample cleanup procedure.Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and variable results.

Experimental Protocols

Protocol 1: Collection and Processing of Plasma Samples for this compound Analysis

Objective: To collect and process plasma samples in a manner that preserves the integrity of this compound.

Materials:

  • Vacutainer tubes containing K2-EDTA and a pre-aliquoted stabilizer solution (e.g., 20 µL of 10% w/v ascorbic acid and 50 mM D-saccharic acid-1,4-lactone per mL of blood).

  • Pre-chilled centrifuge.

  • Low-binding polypropylene tubes.

  • Dry ice and -80°C freezer.

Procedure:

  • Collect whole blood directly into the pre-prepared K2-EDTA tubes containing the stabilizer cocktail.

  • Gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and stabilizers.

  • Immediately place the tube on wet ice.

  • Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

  • Aliquot the plasma into pre-labeled, low-binding polypropylene tubes.

  • Immediately snap-freeze the aliquots on dry ice.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Stability Assessment of this compound in Plasma

Objective: To evaluate the stability of this compound in human plasma under different storage conditions. This protocol is essential for validating your sample handling and storage procedures as per regulatory guidelines.[3]

Procedure:

  • Prepare a pooled human plasma sample spiked with a known concentration of this compound.

  • Divide the spiked plasma into multiple aliquots.

  • Freeze-Thaw Stability: Subject a set of aliquots to three freeze-thaw cycles. A cycle consists of freezing the samples at -80°C for at least 12 hours and then thawing them to room temperature. After the third cycle, analyze the samples.

  • Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a defined period (e.g., 4, 8, and 24 hours) before processing and analysis.

  • Long-Term Stability: Store a set of aliquots at -80°C for an extended period (e.g., 1, 3, 6, and 12 months). Analyze the samples at each time point.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to a set of control samples that were analyzed immediately after spiking. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Degradation Pathways of this compound

p_Hydroxyketorolac This compound Oxidation Oxidation (e.g., via reactive oxygen species) p_Hydroxyketorolac->Oxidation Susceptible Phenolic Group Hydrolysis Hydrolysis (Acidic/Basic Conditions) p_Hydroxyketorolac->Hydrolysis pH dependent Enzymatic_Conjugation Enzymatic Conjugation (Glucuronidation/Sulfation) p_Hydroxyketorolac->Enzymatic_Conjugation Phase II Metabolism Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Conjugates Glucuronide/Sulfate Conjugates Enzymatic_Conjugation->Conjugates

Caption: Key degradation pathways for this compound.

Sample Handling Workflow for Optimal Stability

cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage & Analysis Collect Collect Blood in Stabilizer Tubes (Antioxidant + Enzyme Inhibitor) Cool Immediately Place on Ice Collect->Cool Centrifuge Centrifuge at 4°C Cool->Centrifuge Separate Separate Plasma Centrifuge->Separate Aliquot Aliquot into Low-Binding Tubes Separate->Aliquot Freeze Snap-Freeze on Dry Ice Aliquot->Freeze Store Store at -80°C Freeze->Store Analyze Analyze (Minimize Freeze-Thaw) Store->Analyze

Caption: Recommended workflow for handling biological samples.

References

  • Uddin, M., Al-Amin, M., et al. (2019). Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. IJPST, 6(1), 11-26.
  • Kalariya, P. D., Raju, B., et al. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Journal of Mass Spectrometry, 49(5), 380-391.
  • Mroszczak, E. J., & Jung, D. (1987). Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. Clinical Pharmacology & Therapeutics, 42(5), 549-555.
  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • ICH. (2022).
  • Li, W., & Tse, F. L. (2011).
  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Cayman Chemical. (n.d.). D-Saccharic acid 1,4-lactone (hydrate)
  • Rocci, M. L., & Jusko, W. J. (1983). LAGRAN program for area and moments in pharmacokinetic analysis. Computer Programs in Biomedicine, 16(3), 203-216.
  • Pharmacokinetic Comparison of Novel Tablet-in-Tablet and Conventional Ketorolac Tromethamine Tablets in Beagle Dogs. (2025). PMC.
  • Methodical approaches to bioassay of substances containing phenolic hydroxyls in the structure. (n.d.). Open Access Journals.
  • Troubleshooting Low Recovery Rates in Chrom
  • Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. (2019). Semantic Scholar.
  • D-Saccharic acid 1,4-lactone (hydr
  • A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for p-Hydroxyketorolac in Urine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of p-Hydroxyketorolac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, in human urine.[1] The methodologies and acceptance criteria detailed herein are grounded in the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for pharmacokinetic and clinical studies.[2][3][4]

The quantification of drug metabolites in biological matrices is a critical aspect of drug development, providing insights into the metabolic fate and elimination pathways of a therapeutic agent.[5] For this compound, a robust and validated analytical method is paramount for accurate assessment. This guide will compare and contrast pivotal analytical techniques, with a primary focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity, and provide detailed, actionable protocols for its validation.[6]

Foundational Principles: Method Selection and Rationale

The choice of analytical technique is the cornerstone of any bioanalytical method. While techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be employed, they often lack the specificity required to distinguish the analyte from endogenous matrix components, especially at low concentrations.

Comparison of Analytical Platforms

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate to Low
Sensitivity High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)
Throughput HighModerate
Matrix Effect Potential for ion suppression/enhancementLess susceptible to ionization effects
Cost Higher initial investmentLower initial investment

Given the complexity of the urine matrix and the need for high sensitivity, LC-MS/MS is the gold standard.[6] Its ability to selectively monitor specific precursor-to-product ion transitions for this compound provides unparalleled confidence in the identity and quantity of the measured analyte.

The Validation Workflow: A Step-by-Step Approach

A full method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[4][5] This involves a series of experiments to assess key performance characteristics.

Caption: High-level workflow for the validation of the this compound bioanalytical method.

Core Validation Parameters and Acceptance Criteria

The following sections detail the experimental design and acceptance criteria for each core validation parameter, in accordance with FDA and EMA guidelines.[2][3][4]

  • Objective: To demonstrate that the method can differentiate and quantify this compound from endogenous matrix components and other potential interferences.[7]

  • Protocol:

    • Analyze at least six different blank urine samples from individual donors.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • The response of interfering peaks in the blank samples at the retention time of this compound should be less than 20% of the response of the LLOQ standard.

    • The response of interfering peaks at the retention time of the Internal Standard (IS) should be less than 5% of the IS response in the LLOQ sample.

  • Objective: To establish the relationship between the instrument response and the concentration of this compound over a defined range.

  • Protocol:

    • Prepare a series of calibration standards in the urine matrix, consisting of a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels.

    • Analyze three independent calibration curves on different days.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard.

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.[3]

    • Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]

  • Objective: To assess the influence of endogenous urine components on the ionization of the analyte and IS (Matrix Effect) and the efficiency of the extraction process (Recovery).[8]

  • Protocol:

    • Matrix Effect: Compare the peak response of this compound in post-extraction spiked urine samples from at least six different sources to the response of a pure solution of the analyte.

    • Recovery: Compare the peak response of this compound in pre-extraction spiked urine samples to that of post-extraction spiked samples.

  • Acceptance Criteria:

    • Matrix Effect: The CV of the IS-normalized matrix factor from the different sources should not be greater than 15%.

    • Recovery: The recovery of the analyte and IS should be consistent, precise, and reproducible.

  • Objective: To evaluate the stability of this compound in the urine matrix under various storage and handling conditions.

  • Protocol:

    • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

      • Bench-top stability: Stored at room temperature for a specified period.

      • Freeze-thaw stability: Subjected to at least three freeze-thaw cycles.

      • Long-term stability: Stored at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity Interference at analyte RT < 20% of LLOQ; Interference at IS RT < 5% of IS response.
Linearity (r²) ≥ 0.99
Calibration Curve Back-calculated concentrations within ±15% (±20% for LLOQ).
Accuracy Mean concentration within ±15% of nominal (±20% for LLOQ).
Precision (CV) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect (CV) IS-normalized matrix factor CV ≤ 15%.
Stability Mean concentration within ±15% of nominal.

Detailed Experimental Protocols

The choice of sample preparation is critical for removing interferences and concentrating the analyte.[9] Due to the polar nature of this compound (possessing both a carboxylic acid and a hydroxyl group), a mixed-mode SPE is recommended.[10][11]

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) of this compound from urine.

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw urine samples and centrifuge to remove particulates. To a 500 µL aliquot of urine, add the internal standard (e.g., this compound-d4).[12]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), likely in positive mode.

  • MRM Transitions: These must be empirically determined by infusing pure standards of this compound and its deuterated internal standard.

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • This compound-d4: Q1 (Precursor Ion) -> Q3 (Product Ion)

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of a bioanalytical method for this compound in urine. By adhering to the principles of selectivity, accuracy, precision, and stability, and by following the detailed protocols provided, researchers can develop a robust LC-MS/MS method that yields high-quality, reliable data. The foundation of this process lies in a thorough understanding of the analyte's properties, the challenges of the biological matrix, and strict adherence to regulatory guidelines. This ensures that the data generated is defensible and suitable for supporting critical decisions in drug development.

References

  • Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). PubMed. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • 4-Hydroxyketorolac | C15H13NO4. PubChem, National Institutes of Health. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health. Available from: [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks, Centers for Disease Control and Prevention. Available from: [Link]

  • Bioanalytical sample preparation. Biotage. Available from: [Link]

  • A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometric (Lc-Ms/Ms) Method for Simultaneous Determination of R(+)-Ketorolac and S(−). ResearchGate. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • A Practical Guide to Urine Drug Monitoring. National Institutes of Health. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. Available from: [Link]

  • LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]

  • Ketorolac-impurities. Pharmaffiliates. Available from: [Link]

  • Targeting human urinary metabolome by LC–MS. e-Repositori UPF. Available from: [Link]

  • A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Federal Aviation Administration. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration (TGA), Australia. Available from: [Link]

  • Urine Drug Procedures. Maine.gov. Available from: [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Available from: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed, National Institutes of Health. Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. VCLS. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

  • Physico-chemical properties of ketorolac and its amide prodrugs. ResearchGate. Available from: [Link]

  • Ketorolac EP Impurity A Ketorolac USP Related Compound B 1-Hydroxy Ketorolac Impurity. Allmpus. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Ketorolac Immunoassay Specificity: Mitigating p-Hydroxyketorolac Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Specificity in Ketorolac Quantification

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of moderate to severe pain in various clinical settings. Its therapeutic efficacy is intrinsically linked to its plasma concentration, making accurate quantification essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. However, the analytical challenge lies not with the parent drug alone, but with its primary metabolite, p-Hydroxyketorolac.[1][2][3]

This guide provides an in-depth comparison of the performance of Ketorolac immunoassays with a focus on their cross-reactivity with this compound. We will explore the underlying principles of immunoassay specificity, present a framework for comparing different assay kits, and provide a detailed, field-proven protocol for validating assay specificity in your laboratory.

The Metabolic Pathway of Ketorolac and the Origin of Cross-Reactivity

The structural similarity between Ketorolac and its primary metabolite, this compound, is the root cause of potential immunoassay cross-reactivity. The addition of a hydroxyl group to the phenyl ring of the Ketorolac molecule, a common metabolic modification, may not be sufficient to prevent the binding of some anti-Ketorolac antibodies.

cluster_metabolism Ketorolac Metabolism Ketorolac Ketorolac p_Hydroxyketorolac This compound Ketorolac->p_Hydroxyketorolac Hydroxylation

Caption: The metabolic conversion of Ketorolac to this compound.

The degree of cross-reactivity is a critical performance characteristic of any Ketorolac immunoassay and can vary significantly between different antibody clones and assay formats. Therefore, a thorough evaluation of this parameter is not just recommended; it is a scientific necessity.

Comparative Analysis of Ketorolac Immunoassay Performance

While specific cross-reactivity data for this compound is not always readily available in the public domain for all commercial kits, it is a critical parameter that manufacturers assess. When selecting an immunoassay, it is imperative to request this information from the vendor or perform an in-house validation.

To illustrate the importance of this comparison, the following table presents representative data for three hypothetical Ketorolac ELISA kits. This data is for illustrative purposes to highlight the potential variability between different products.

FeatureKetorolac ELISA Kit AKetorolac ELISA Kit BKetorolac ELISA Kit C
Assay Principle Competitive ELISACompetitive ELISACompetitive ELISA
Reported Sensitivity 0.5 ng/mL1.0 ng/mL0.8 ng/mL
% Cross-Reactivity with this compound < 1% 15% 5%
Sample Volume 50 µL100 µL75 µL
Incubation Time 2 hours1.5 hours2.5 hours

Analysis:

  • Kit A demonstrates the highest specificity with minimal cross-reactivity, making it the ideal choice for studies requiring precise quantification of the parent drug.

  • Kit B exhibits significant cross-reactivity, which could lead to a substantial overestimation of Ketorolac levels, especially in samples where the metabolite concentration is high. This kit may be suitable for screening purposes where a positive result would be confirmed by a more specific method like LC-MS/MS.

  • Kit C offers a moderate level of specificity. Its suitability would depend on the specific research question and the acceptable margin of error.

Experimental Protocol for the Determination of Cross-Reactivity

This protocol provides a robust framework for determining the cross-reactivity of a Ketorolac immunoassay with this compound. This procedure should be performed as part of the initial validation of any new immunoassay.

Objective: To quantify the percentage of cross-reactivity of a Ketorolac immunoassay with its metabolite, this compound.

Materials:

  • Ketorolac ELISA Kit (including all required reagents)

  • Ketorolac analytical standard

  • This compound analytical standard

  • Drug-free matrix (e.g., human plasma, urine) identical to the intended study samples

  • Calibrated precision pipettes and sterile, disposable tips

  • Microplate reader with a 450 nm filter

  • Vortex mixer

  • Microplate shaker (optional, but recommended for consistency)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the immunoassay kit's package insert. Allow all reagents to equilibrate to room temperature before use.

  • Standard Curve Preparation:

    • Prepare a stock solution of Ketorolac in the drug-free matrix.

    • Perform serial dilutions of the Ketorolac stock solution to create a standard curve with at least six non-zero standards, covering the expected physiological range of Ketorolac.

  • This compound Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in the drug-free matrix.

    • Prepare a series of dilutions of the this compound stock solution to be tested for cross-reactivity. The concentrations should be high enough to elicit a measurable response if cross-reactivity is present.

  • Assay Procedure:

    • Follow the immunoassay kit's protocol for adding standards, controls, and samples (in this case, the this compound solutions) to the microplate wells.

    • Incubate the plate as instructed.

    • Wash the plate according to the kit's instructions.

    • Add the detection antibody and substrate, with appropriate incubation steps.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the Ketorolac standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended.

    • Using the standard curve, determine the "apparent" Ketorolac concentration for each of the this compound solutions.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Ketorolac Concentration / Actual this compound Concentration) x 100

cluster_workflow Cross-Reactivity Validation Workflow A Prepare Ketorolac Standards & this compound Solutions B Perform Immunoassay A->B C Generate Standard Curve B->C D Determine Apparent Ketorolac Concentration of this compound Samples B->D C->D E Calculate % Cross-Reactivity D->E

Caption: Workflow for the experimental validation of immunoassay cross-reactivity.

Conclusion: Prioritizing Specificity for Reliable Results

The potential for cross-reactivity with this compound is a significant variable in the performance of Ketorolac immunoassays. As demonstrated, the degree of this interference can vary substantially between different kits, underscoring the importance of a thorough evaluation before committing to a particular assay for a study.

Key Recommendations:

  • Always request cross-reactivity data from the manufacturer , specifically for this compound.

  • Perform in-house validation of cross-reactivity to confirm the manufacturer's claims and to ensure the assay performs as expected with your specific sample matrix.

  • For pivotal studies where the accurate differentiation between parent drug and metabolite is critical, consider a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary method of quantification or for confirmation of immunoassay results.

  • Document all validation results and consider the impact of any observed cross-reactivity on the interpretation of your study data.

References

  • Jung, D., Wu, A., Mroszczak, E. J., & Bynum, L. (1989). Pharmacokinetics of Ketorolac and this compound Following Oral and Intramuscular Administration of Ketorolac Tromethamine. Journal of Clinical Pharmacology, 29(1), 66-70.
  • Neogen Corporation. Neogen Life Sciences Catalog. [Link]

  • U.S. Food and Drug Administration. (1999). Immunotoxicity Testing Guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Clinical and Laboratory Standards Institute. CLSI Guidelines. [Link]

  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Fresenius Kabi. (2023). KETOROLAC TROMETHAMINE INJECTION, USP Product Monograph. [Link]

  • Vadivelu, N., et al. (2015).

Sources

A Senior Application Scientist's Guide to Inter-Species Differences in p-Hydroxyketorolac Formation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Profiling in Drug Development

In the journey of a drug from laboratory bench to patient bedside, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic compound dictates its pharmacokinetic profile, efficacy, and potential for toxicity. A significant challenge in preclinical development is the extrapolation of data from animal models to humans. This is due to often profound inter-species differences in drug-metabolizing enzymes.[1] This guide provides an in-depth comparison of the formation of p-hydroxyketorolac, the primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID) ketorolac, across various species. By understanding these differences, researchers can make more informed decisions in selecting appropriate animal models and interpreting preclinical data.

Ketorolac Metabolism: The p-Hydroxylation Pathway

Ketorolac is primarily eliminated through metabolic processes, with the major transformation being the hydroxylation of the benzene ring at the para-position to form this compound (PHK).[2][3] This metabolite is pharmacologically inactive.[2] The reaction is a classic Phase I metabolic process catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[4][5] These enzymes introduce a hydroxyl group onto the ketorolac molecule, increasing its polarity and facilitating its subsequent conjugation and excretion.[2]

The diagram below illustrates this key metabolic step.

Ketorolac_Metabolism Ketorolac Ketorolac PHK This compound (Inactive Metabolite) Ketorolac->PHK p-Hydroxylation Enzymes Cytochrome P450 Enzymes (e.g., CYP2C Family) Enzymes->Ketorolac Microsome_Workflow cluster_prep Preparation cluster_reaction Incubation & Reaction cluster_analysis Analysis A Prepare buffer, Ketorolac stock, and liver microsomes from different species (e.g., Human, Rat) B Aliquot microsomes and Ketorolac into reaction tubes A->B C Pre-incubate mixture at 37°C for 5 min B->C D Initiate reaction by adding NADPH cofactor C->D E Incubate at 37°C with shaking for a defined time (e.g., 30 min) D->E F Stop reaction by adding cold acetonitrile (Quenching) E->F G Centrifuge to pellet protein F->G H Transfer supernatant for analysis G->H I Quantify this compound using LC-MS/MS H->I

Caption: Experimental workflow for an in vitro liver microsome assay.

Detailed Self-Validating Protocol

Objective: To determine the rate of this compound formation from ketorolac in human, monkey, rat, and mouse liver microsomes.

Materials:

  • Ketorolac Tromethamine

  • This compound analytical standard

  • Pooled liver microsomes from human, monkey, rat, and mouse

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

Methodology:

  • Preparation:

    • Prepare a stock solution of ketorolac in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions in the phosphate buffer to achieve a range of final concentrations (e.g., 1-500 µM).

    • Causality: Using a range of substrate concentrations is essential for determining Kₘ and Vₘₐₓ.

    • Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL in the reaction mixture.

  • Incubation Setup (in triplicate):

    • To each well or tube, add the phosphate buffer, the microsomal suspension, and the ketorolac solution.

    • Control 1 (Negative Control): Prepare parallel incubations without the NADPH cofactor. This is crucial to ensure that metabolite formation is NADPH-dependent and thus CYP-mediated. Any metabolite detected here indicates non-enzymatic degradation.

    • Control 2 (Time Zero): Prepare incubations where the quenching solution is added immediately after the addition of NADPH. This establishes a baseline and accounts for any analytical artifacts.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the optimal reaction temperature.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, 60 minutes). The time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.

  • Reaction Termination (Quenching):

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

    • Causality: Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it extracts the analyte and metabolite from the aqueous matrix.

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

    • Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a standard curve prepared with the analytical standard.

Implications for Drug Development

The observed differences in PHK formation have direct and significant implications for the translation of preclinical findings to human clinical trials.

  • Choice of Animal Model: For drugs where metabolism is a primary clearance route, selecting a species with a metabolic profile that closely mirrors that of humans is crucial. For ketorolac, monkeys and mice appear to be more metabolically representative of humans than rats. [2]2. Interpretation of Toxicology Studies: If a test species metabolizes ketorolac much slower than humans, it may lead to higher parent drug exposure and potentially exaggerated toxicity at equivalent mg/kg doses. Conversely, a species that metabolizes the drug much faster may underestimate potential human toxicity.

  • Pharmacokinetic (PK) Modeling: Data from in vitro assays, like the one described, can be used to build physiologically based pharmacokinetic (PBPK) models. These models can simulate drug behavior in humans by incorporating the differences in enzyme kinetics, helping to predict human clearance and inform first-in-human dose selection.

Conclusion

The formation of this compound is a key metabolic pathway for ketorolac that exhibits significant inter-species variability. This variability is primarily driven by differences in the expression and catalytic activity of Cytochrome P450 enzymes. [1]A thorough understanding of these differences, gained through robust in vitro experiments using liver microsomes from various species, is not merely an academic exercise. It is a fundamental requirement for the accurate interpretation of preclinical data and the successful development of safe and effective medicines. By carefully selecting animal models whose metabolic pathways most closely resemble those of humans, researchers can significantly improve the predictive value of their preclinical studies and mitigate risks in clinical development.

References

  • Mroszczak, E. J., et al. (1987). Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. Drug Metabolism and Disposition, 15(5), 618-626. [Link]

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]

  • Hanioka, N., et al. (2021). Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies. Drug Metabolism and Disposition, 49(10), 897-907. [Link]

  • Granados-Soto, V., et al. (1995). Relationship between pharmacokinetics and the analgesic effect of ketorolac in the rat. Journal of Pharmacology and Experimental Therapeutics, 272(2), 831-836. [Link]

  • Guzman, A., et al. (1996). Chiral kinetics and dynamics of ketorolac. Journal of Clinical Pharmacology, 36(1), 59-66. [Link]

  • Jallad, N. S., et al. (1990). Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. Journal of Clinical Pharmacology, 30(1), 65-70. [Link]

  • Masubuchi, Y., et al. (2012). Differential involvement of mitochondrial dysfunction, cytochrome P450 activity, and active transport in the toxicity of structurally related NSAIDs. Toxicology in Vitro, 26(2), 273-279. [Link]

  • U.S. Food and Drug Administration. (2011). TORADOL (ketorolac tromethamine) Prescribing Information. [Link]

  • Hayball, P. J., et al. (1994). The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate. British Journal of Clinical Pharmacology, 37(1), 75-78. [Link]

  • Gu, J. (2012). Cytochrome P450s and other enzymes in drug metabolism and toxicity. Basic & Clinical Pharmacology & Toxicology, 111(1), 1-2. [Link]

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Other Drug Metabolizing Enzymes as Therapeutic Targets. Drug Metabolism and Disposition, 44(8), 1229-1246. [Link]

Sources

A Guide to the Rigorous Validation of p-Hydroxyketorolac as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and metabolite profiling, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling the precise quantification and identification of compounds. This guide provides an in-depth technical overview of the validation process for p-Hydroxyketorolac, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, as a Certified Reference Material. We will explore the essential experimental protocols and data required to establish its identity, purity, stability, and homogeneity, thereby ensuring its suitability for the most demanding research and quality control applications.

The Critical Role of a this compound CRM in Pharmaceutical Analysis

Ketorolac is a potent analgesic widely used for the management of moderate to severe pain.[1][2] Its metabolism in humans primarily yields this compound, a pharmacologically inactive metabolite.[2][3] Accurate measurement of this compound is crucial for a variety of studies, including:

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Ketorolac.[1][2]

  • Bioequivalence Studies: To compare different formulations of Ketorolac.

  • Toxicology Studies: To assess the safety profile of Ketorolac by monitoring its metabolite levels.

  • Impurity Profiling: To quantify this compound as a potential impurity in Ketorolac drug substances and products.

The availability of a well-characterized this compound CRM is indispensable for ensuring the metrological traceability and accuracy of these measurements. International standards, such as ISO 17034, provide a framework for the competent production of reference materials, ensuring their quality and reliability.[4][5][6]

The Certification Workflow: A Multi-faceted Approach

The establishment of this compound as a CRM involves a comprehensive set of experiments designed to thoroughly characterize the material. This workflow ensures that the certified value is accurate, and the material is stable and consistent.

CRM_Certification_Workflow cluster_0 Material Synthesis & Purification cluster_1 Characterization & Value Assignment cluster_2 Quality Control cluster_3 Final Product Synthesis Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Identity->Purity Value_Assignment Assigned Value & Uncertainty Purity->Value_Assignment Homogeneity Homogeneity Study Value_Assignment->Homogeneity Stability Stability Study Value_Assignment->Stability CRM_Certificate Certificate of Analysis Homogeneity->CRM_Certificate Stability->CRM_Certificate

Caption: The comprehensive workflow for the certification of this compound as a CRM.

Identity Confirmation: Unambiguous Structural Verification

The first step in the validation process is to unequivocally confirm the chemical structure of the candidate material as this compound (5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid).[7] A combination of spectroscopic techniques is employed for this purpose.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the proton and carbon framework of the molecule.

    • Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity between different parts of the molecule.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion.

    • Compare the measured mass with the theoretical exact mass of this compound (C₁₅H₁₃NO₄, Exact Mass: 271.0845).[7]

    • Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and further confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum to identify characteristic functional groups, such as the hydroxyl (-OH), carboxylic acid (-COOH), and ketone (C=O) groups.

Data Summary Table:

Analytical Technique Parameter Expected Result for this compound
¹H NMRChemical ShiftsConsistent with the proposed structure, showing aromatic and aliphatic protons.
¹³C NMRNumber of Signals15 distinct carbon signals corresponding to the molecular formula.
HRMSMeasured MassWithin 5 ppm of the theoretical exact mass (271.0845).
IR SpectroscopyKey AbsorptionsBroad O-H stretch (~3300 cm⁻¹), C=O stretch (ketone, ~1650 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹).
Purity Assessment: Quantifying the Analyte

A critical aspect of a CRM is its certified purity value. A combination of a mass balance approach and quantitative NMR (qNMR) is often employed to provide a robust and accurate purity assessment.

4.1. Mass Balance Approach

The mass balance method determines the purity of the main component by subtracting the sum of all identified impurities.

Mass_Balance_Approach Purity Purity by Mass Balance (%) Total 100% Purity->Total Impurities Sum of Impurities (%) Total->Impurities Organic Organic Impurities (HPLC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Residual Residual Solvents (GC-HS) Impurities->Residual Inorganic Inorganic Impurities (ROI) Impurities->Inorganic

Caption: The principle of the mass balance approach for purity determination.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Organic Impurities:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential impurities.[1][8]

    • Use a C18 column with a mobile phase gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

    • Employ UV detection at a wavelength where this compound and its impurities have significant absorbance.

    • Quantify impurities using an area normalization method or a relative response factor if known.

  • Karl Fischer Titration for Water Content:

    • Determine the water content of the material using a coulometric or volumetric Karl Fischer titrator.[9]

  • Headspace Gas Chromatography (GC-HS) for Residual Solvents:

    • Analyze for the presence of residual solvents from the synthesis and purification process using GC with headspace injection.

  • Residue on Ignition (ROI) for Inorganic Impurities:

    • Determine the amount of inorganic impurities by measuring the residue left after igniting the sample at a high temperature.

Data Summary Table (Hypothetical Data):

Impurity Type Analytical Method Result (%)
Organic ImpuritiesHPLC0.15
Water ContentKarl Fischer Titration0.20
Residual SolventsGC-HS< 0.05
Inorganic ImpuritiesResidue on Ignition0.08
Total Impurities 0.48
Purity by Mass Balance 99.52

4.2. Quantitative NMR (qNMR)

qNMR is a primary ratio method that can directly determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.

Experimental Protocol:

  • Accurately weigh the this compound candidate material and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity of this compound based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard.

Homogeneity and Stability: Ensuring Consistency and Shelf-life

For a material to be a reliable CRM, it must be demonstrated to be homogeneous throughout the batch and stable over its intended shelf-life.[10][11]

5.1. Homogeneity Study

The homogeneity study assesses the variation of the analyte's purity among different units of the CRM.[12][13]

Experimental Protocol:

  • Randomly select a representative number of units from the entire batch (e.g., 15 units).

  • From each selected unit, take two independent sub-samples.

  • Analyze each sub-sample in duplicate using a precise analytical method, typically the validated HPLC method for purity.

  • Perform a statistical analysis of the results (e.g., ANOVA) to evaluate the between-unit and within-unit variation. The between-unit variation should not be statistically significant.

5.2. Stability Study

Stability studies are conducted to determine the appropriate storage conditions and to establish the shelf-life of the CRM.[14][15][16]

Experimental Protocol:

  • Store samples of the this compound CRM at different temperature and humidity conditions, including long-term (e.g., 2-8 °C) and accelerated (e.g., 40 °C / 75% RH) conditions.

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Monitor the purity of the material and the formation of any degradation products using the stability-indicating HPLC method.

  • The data from the stability studies are used to establish a re-test date or expiry date for the CRM.

Data Summary Table (Hypothetical Stability Data at 2-8 °C):

Time Point (Months) Purity (%) Total Degradation Products (%)
099.52< 0.05
699.50< 0.05
1299.480.06
2499.450.08
3699.420.10
Comparison with Other Reference Materials

When selecting a reference material, it is important to consider the level of certification and the intended use.

Reference Material Type This compound CRM Ketorolac CRM In-house Reference Standard
Certification Certified according to ISO 17034.[4][5]Certified according to ISO 17034.Characterized internally, not by an accredited body.
Traceability Metrologically traceable to SI units.Metrologically traceable to SI units.Traceability may not be established.
Uncertainty Stated uncertainty value on the certificate.Stated uncertainty value on the certificate.Uncertainty is typically not formally evaluated.
Intended Use Quantitative analysis of this compound.Quantitative analysis of Ketorolac.For qualitative identification or preliminary assays.
Documentation Comprehensive Certificate of Analysis.Comprehensive Certificate of Analysis.Limited internal documentation.
Conclusion: The Gold Standard for Metabolite Quantification

The validation of this compound as a Certified Reference Material is a rigorous, multi-step process that requires a high level of scientific expertise and adherence to international standards. Through comprehensive characterization of its identity, purity, homogeneity, and stability, a this compound CRM provides researchers and analysts with the highest level of confidence in their analytical results. The use of such a well-characterized standard is essential for generating accurate and reproducible data in pharmacokinetic, metabolism, and quality control studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Certified reference materials - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • This compound | C15H13NO4 | CID 3082630 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Ketorolac Impurities | 74103-06-3 Certified Reference Substance - Alfa Omega Pharma. (n.d.). Alfa Omega Pharma. Retrieved January 25, 2026, from [Link]

  • Jung, D., Mroszczak, E. J., & Bynum, L. (1989). Pharmacokinetics of ketorolac and this compound following oral and intramuscular administration of ketorolac tromethamine. Pharmaceutical research, 6(1), 62–65. [Link]

  • HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ... - Google Patents. (n.d.).
  • Reference Materials Producers (ISO 17034) Accreditation - NATA. (n.d.). National Association of Testing Authorities, Australia. Retrieved January 25, 2026, from [Link]

  • Analysis of ketorolac and its related impurities by capillary electrochromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.). European Medicines Agency. Retrieved January 25, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Pan American Health Organization. Retrieved January 25, 2026, from [Link]

  • (PDF) Homogeneity testing of reference materials - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Reference materials | NIST - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

  • ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.). Retrieved January 25, 2026, from [Link]

  • Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Mroszczak, E. J., Lee, F. W., Combs, D., Sarnquist, F. H., Huang, B. L., Wu, A. T., Tokes, L. G., Maddox, M. L., & Cho, D. K. (1987). Ketorolac tromethamine absorption, distribution, metabolism, excretion, and pharmacokinetics in animals and humans.
  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Retrieved January 25, 2026, from [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers Presenter: Douglas Berg PJLA Testin. (2021, October 27). Retrieved January 25, 2026, from [Link]

  • Evaluation of Homogeneity in Certified Reference Materials (CRM) - International Congress of Metrology. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations | International journal of health sciences - ScienceScholar. (2022, November 6). Retrieved January 25, 2026, from [Link]

  • ISO 17034 Reference Material Producer (RMP) Accreditation. (n.d.). ANAB. Retrieved January 25, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved January 25, 2026, from [Link]

  • Development and Validation of New Analytical Methods for the Determination of Ketorolac Tromethamine (A Non-Steroidal Anti-In - Acta Scientific. (2020, May 4). Retrieved January 25, 2026, from [Link]

  • Testing the homogeneity of candidate reference materials by solid sampling — AAS and INAA - OSTI. (n.d.). Office of Scientific and Technical Information. Retrieved January 25, 2026, from [Link]

  • Ketorolac EP Impurity A Ketorolac USP Related Compound B 1-Hydroxy Ketorolac Impurity - Allmpus. (n.d.). Retrieved January 25, 2026, from [Link]

  • ketorolac tromethamine injection VIAL Clinical Pharmacology Patient information | Pfizer Medical - US. (n.d.). Pfizer. Retrieved January 25, 2026, from [Link]

  • Guideline for Referencing USP–NFDocumentary Standards. (n.d.). Retrieved January 25, 2026, from [Link]

  • Between-bottle homogeneity test of new certified reference materials employing wavelength dispersive X-ray fluorescence spectrom. (n.d.). BMC Chemistry. Retrieved January 25, 2026, from [Link]

  • Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.). Retrieved January 25, 2026, from [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21). Retrieved January 25, 2026, from [Link]

  • The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related p. (n.d.). Retrieved January 25, 2026, from [Link]

  • Reference Materials | NIST - National Institute of Standards and Technology. (2024, May 1). National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]

  • Certified Reference Material | Laboratory Chemicals - Briti S. (n.d.). Briti Scientific. Retrieved January 25, 2026, from [Link]

Sources

A Comparative Guide to p-Hydroxyketorolac Impurity Profiling in Ketorolac Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the profiling of p-Hydroxyketorolac, a critical impurity in Ketorolac drug products. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and adherence to E-E-A-T principles.

Introduction: The Criticality of Impurity Profiling in Ketorolac

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) and national pharmacopeias like the United States Pharmacopeia (USP), mandate stringent control over impurities that may arise during synthesis, formulation, or storage.[4][5][6]

This compound is a primary metabolite of Ketorolac and a potential degradation product, making its accurate detection and quantification a cornerstone of quality control in Ketorolac formulations.[7] Its presence must be monitored to ensure it does not exceed established safety thresholds.[6][8]

G start Start: Ketorolac Tablets powder Weigh and Powder Tablets start->powder extract Extract with Diluent & Sonicate powder->extract dilute Cool and Dilute to Volume extract->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter end Analysis-Ready Sample filter->end G cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow cluster_lcms LC-MS Workflow hplc_inj Injection (10 µL) hplc_sep C18 Separation (~20 min) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det uplc_inj Injection (1 µL) uplc_sep C18 Separation (~4 min) uplc_inj->uplc_sep uplc_det UV Detection uplc_sep->uplc_det lcms_inj Injection (1 µL) lcms_sep UPLC Separation lcms_inj->lcms_sep lcms_id MS Identification lcms_sep->lcms_id

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxyketorolac
Reactant of Route 2
p-Hydroxyketorolac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.